molecular formula C12H23N3O5 B558510 Boc-D-homocitrulline CAS No. 121080-97-5

Boc-D-homocitrulline

Cat. No.: B558510
CAS No.: 121080-97-5
M. Wt: 289.33 g/mol
InChI Key: XJBRHHKYGXHMDX-MRVPVSSYSA-N
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Description

Boc-D-homocitrulline, also known as this compound, is a useful research compound. Its molecular formula is C12H23N3O5 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRHHKYGXHMDX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426773
Record name Boc-D-homocitrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121080-97-5
Record name Boc-D-homocitrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Boc-D-homocitrulline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Boc-D-Homocitrulline

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Synthesis and characterization of Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Boc-D-homocitrulline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

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Spectroscopic data for Boc-D-homocitrulline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Search

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Role of Boc-D-homocitrulline as a non-canonical amino acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Boc-D-Homocitrulline

I'm starting with broad Google searches to get a handle on this compound. I'm focusing on its synthesis, key properties, and current applications, with a close eye on its use in peptide synthesis. I'm aiming to build a solid foundation before I dive deeper into specific aspects.

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Deepening the Information Search

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Applications of D-homocitrulline containing peptides in biochemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

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Boc-D-homocitrulline as a building block for peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Biological significance of incorporating D-isomers in peptides

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Analyzing Key Information

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Understanding the Boc protecting group in amino acid chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Storage and stability guidelines for Boc-D-homocitrulline.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Commencing Detailed Research

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Commercial suppliers of high-purity Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Procurement Research

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Introduction to carbamoylated amino acids in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on CAA

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Boc-D-homocitrulline for studying nitric oxide synthase pathways.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Preliminary Research

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Use of Boc-D-homocitrulline in the design of novel therapeutic agents.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

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Methodological & Application

Protocol for incorporating Boc-D-homocitrulline in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Information Gathering

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Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigation: Coupling

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Standard deprotection conditions for Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Boc-D-homocitrulline Deprotection

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Choosing the optimal resin for Boc-D-homocitrulline peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Step-by-step guide to Boc-D-homocitrulline solution-phase coupling

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Analytical techniques for monitoring Boc-D-homocitrulline incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Boc-D-Homocitrulline

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Investigating Analytical Methods

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HPLC purification strategy for peptides containing D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating focused Google searches to gather comprehensive information. My current focus is on HPLC purification techniques for peptides, especially those incorporating non-standard amino acids such as D-homocitrulline. I am aiming to establish a solid foundation for further analysis.

Initiating Literature Review

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Defining Search Criteria

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Application Note: Advanced Mass Spectrometry Strategies for the Identification of D-homocitrulline in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The non-standard amino acid homocitrulline, an isomer of citrulline, is a product of carbamylation, a non-enzymatic post-translational modification resulting from the reaction of lysine residues with isocyanic acid. This modification is increasingly recognized for its role in the pathology of various diseases, including atherosclerosis, rheumatoid arthritis, and chronic kidney disease. While the presence of L-homocitrulline is well-documented, the detection and functional significance of its stereoisomer, D-homocitrulline, remain a nascent and challenging area of research. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced mass spectrometry (MS) methods for the unambiguous identification of D-homocitrulline within peptide sequences. We detail a robust workflow encompassing sample preparation, chiral derivatization, liquid chromatography-mass spectrometry (LC-MS/MS), and data analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Stereochemistry in Carbamylation

Carbamylation of lysine residues results in the formation of homocitrulline, neutralizing the positive charge of the lysine side chain and potentially altering protein structure, function, and immunogenicity. This modification is chemically equivalent to a +43.0058 Da mass shift on lysine residues. The primary biological precursor for carbamylation is isocyanic acid, derived from the dissociation of urea or thiocyanate.

The presence of D-amino acids in biological systems, once thought to be rare, is now an area of intense investigation. The potential for in vivo formation of D-homocitrulline, possibly through radical-mediated mechanisms or as-yet-undiscovered enzymatic pathways, presents a novel analytical challenge. Distinguishing D-homocitrulline from its far more abundant L-isomer is critical, as stereochemistry can profoundly impact peptide conformation, receptor binding, and enzymatic stability. Standard proteomic MS workflows are blind to stereochemistry, necessitating specialized analytical strategies.

This guide outlines a workflow that combines established methods for carbamylation analysis with techniques for chiral amino acid identification, providing a validated framework for exploring the "D-homocitrullinome."

Workflow Overview: A Multi-faceted Approach

The unambiguous identification of D-homocitrulline within a peptide requires a multi-step analytical workflow. Each stage is designed to address a specific challenge, from initial sample complexity to the final, critical differentiation of stereoisomers.

G cluster_0 Sample Preparation cluster_1 Chiral Derivatization cluster_2 Separation & Analysis cluster_3 Data Interpretation P Protein Extraction & Digestion SP Peptide Cleanup (e.g., SPE) P->SP CD Derivatization with Chiral Reagent (e.g., Marfey's Reagent) SP->CD Derivatize Peptides LC Reverse-Phase LC (Diastereomer Separation) CD->LC Inject Sample MS High-Resolution MS/MS Analysis LC->MS DA Database Search (Variable Modification) MS->DA Acquire Data DV Manual Validation (Chromatographic & Spectral) DA->DV

Figure 1: High-level workflow for D-homocitrulline identification. The process integrates standard proteomic sample preparation with a crucial chiral derivatization step prior to LC-MS/MS analysis and specialized data interpretation.

Experimental Protocols & Methodologies

Part 1: Sample Preparation and Enzymatic Digestion

Rationale: The initial goal is to proteolytically digest the protein sample into peptides of a suitable size for MS analysis (~5-30 amino acids). A clean, well-digested peptide mixture is crucial for the success of subsequent steps. Trypsin is the most common enzyme, cleaving C-terminal to lysine (K) and arginine (R). Since carbamylation modifies lysine to homocitrulline, this blocks tryptic cleavage at that site, an important piece of evidence during data analysis.

Protocol: In-Solution Tryptic Digestion

  • Protein Solubilization: Solubilize 100 µg of the protein extract in 100 µL of 8 M urea, 50 mM ammonium bicarbonate, pH 8.0. The high concentration of urea is necessary to denature the proteins completely.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues, preventing disulfide bonds from reforming.

  • Dilution & Digestion: Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. This is critical, as high urea concentrations inhibit trypsin activity.

  • Enzymatic Cleavage: Add sequencing-grade trypsin at a 1:50 (enzyme:protein, w/w) ratio. Incubate overnight (16-18 hours) at 37°C.

  • Quenching: Stop the digestion by adding formic acid (FA) to a final concentration of 1% (v/v), lowering the pH to ~2-3.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak). Elute the peptides with 50-80% acetonitrile (ACN) containing 0.1% FA. Dry the eluted peptides completely using a vacuum centrifuge.

Part 2: Chiral Derivatization for Diastereomer Formation

Rationale: Mass spectrometers are achiral detectors; they cannot distinguish between enantiomers (like D- and L-homocitrulline) as they have the identical mass and fragmentation pattern. To overcome this, we react the peptide mixture with a chiral derivatizing agent. This agent, which is itself enantiomerically pure (e.g., the L-form), reacts with all primary and secondary amines in the peptides, including the N-terminus and the side chains of lysine and homocitrulline. This reaction converts the pair of enantiomeric peptides (one with D-homocitrulline, one with L-homocitrulline) into a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard reverse-phase liquid chromatography.

Chosen Reagent: Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

Marfey’s reagent is an excellent choice because it is commercially available, reacts efficiently under mild conditions, and imparts a strong UV chromophore and a predictable mass shift (+253.05 Da), aiding in data analysis.

Protocol: Peptide Derivatization with Marfey's Reagent

  • Reconstitution: Reconstitute the dried peptide sample in 50 µL of 1 M triethylammonium bicarbonate (TEAB), pH 8.5.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey’s reagent in acetone.

  • Derivatization Reaction: Add 100 µL of the Marfey’s reagent solution to the peptide sample.

  • Incubation: Incubate the reaction at 40°C for 90 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding 20 µL of 1 M hydrochloric acid (HCl).

  • Final Cleanup: Dry the sample in a vacuum centrifuge and reconstitute in 100 µL of mobile phase A (e.g., 98% water, 2% ACN, 0.1% FA) for LC-MS/MS analysis.

G cluster_0 Before Derivatization (Enantiomers) cluster_1 Derivatization Reaction cluster_2 After Derivatization (Diastereomers) L_Peptide Peptide-L-Hcit D_Peptide Peptide-D-Hcit Reagent + Marfey's Reagent (L-FDAA) L_Peptide->Reagent D_Peptide->Reagent sep Co-elute on LC L_L_Diastereomer L-FDAA-Peptide-L-Hcit Reagent->L_L_Diastereomer L_D_Diastereomer L-FDAA-Peptide-D-Hcit Reagent->L_D_Diastereomer sep2 Separable by LC

Figure 2: Principle of chiral derivatization. Enantiomers, which are chromatographically indistinguishable, are converted into diastereomers, which can be separated and individually analyzed by LC-MS/MS.

Part 3: LC-MS/MS Analysis

Rationale: This stage separates the newly formed diastereomeric peptides and fragments them for sequence identification. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is essential for accurate mass measurement of precursor and fragment ions.

Instrumentation and Parameters:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system capable of binary gradients.

  • Column: A standard C18 reverse-phase column (e.g., 2.1 mm ID, 150 mm length, 1.8 µm particle size). A dedicated chiral column is generally not required post-derivatization.

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ or Sciex ZenoTOF™ 7600).

Table 1: Suggested LC-MS/MS Parameters

ParameterSettingRationale
LC Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive ion mode ESI, promoting good peptide ionization and peak shape.
LC Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase separation of peptides.
LC Gradient 2% to 40% B over 60 minutesA shallow gradient is crucial to achieve baseline separation of the often closely eluting diastereomeric peptide pairs.
Flow Rate 200-300 nL/min (for nano-LC) or 200-300 µL/min (for micro-LC)Flow rate should be optimized for the column diameter to ensure maximal sensitivity and separation efficiency.
MS Scan Mode Data-Dependent Acquisition (DDA)Efficiently selects the most abundant precursor ions for fragmentation, ideal for discovery proteomics.
MS1 Resolution 60,000 - 120,000 at m/z 200High resolution is critical for accurate precursor mass determination and distinguishing isobaric interferences.
MS1 Scan Range m/z 350 - 1800Covers the typical mass range for derivatized tryptic peptides.
MS/MS Fragmentation Higher-energy Collisional Dissociation (HCD)HCD provides high-quality fragmentation spectra with rich b- and y-ion series, suitable for peptide identification.
MS/MS Resolution 15,000 - 30,000 at m/z 200Ensures accurate fragment ion mass measurement for confident database searching.
Dynamic Exclusion 30 secondsPrevents the instrument from repeatedly analyzing the same abundant peptides, allowing for deeper proteome coverage.

Data Analysis and Interpretation

Data analysis is a two-stage process involving an initial database search followed by rigorous manual validation.

Database Searching
  • Software: Use a standard proteomics search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Database: Search against a relevant protein database (e.g., UniProt/Swiss-Prot) for the organism of interest.

  • Variable Modifications: This is the most critical part of the setup.

    • Carbamylation (K): +43.0058 Da on Lysine. This will identify all homocitrulline-containing peptides, regardless of stereochemistry.

    • Marfey's Derivatization (N-term): +253.05 Da on peptide N-terminus.

    • Marfey's Derivatization (K): +253.05 Da on Lysine side chains.

    • Marfey's Derivatization (Hcit): +253.05 Da on Homocitrulline side chains. Note: Since homocitrulline is a modified lysine, the search algorithm will treat this as a modification on the original lysine residue.

    • Standard Modifications: Include Carbamidomethyl (C) as a fixed modification and Oxidation (M) as a variable modification.

  • Enzyme: Trypsin/P, allowing for up to 2-3 missed cleavages. The "no cleavage at P" rule should be relaxed for cleavage C-terminal to K, as carbamylation blocks this.

Manual Validation: The Key to Unambiguous Identification

The database search will identify peptides containing homocitrulline but will not differentiate the D/L forms. Manual validation is mandatory.

Steps for Manual Validation:

  • Identify Candidate Peptides: Filter the search results for high-confidence peptides identified with a carbamylation modification.

  • Extract Ion Chromatograms (XICs): For a given candidate peptide sequence, extract the XIC for its calculated m/z.

  • Look for Diastereomeric Pairs: If both D- and L-homocitrulline are present in the original sample, you should observe two distinct chromatographic peaks for the same m/z. The earlier eluting peak is typically the L-L diastereomer, while the later eluting peak is the L-D diastereomer.

  • Verify MS/MS Spectra:

    • Confirm that the MS/MS spectra for both chromatographic peaks are nearly identical.

    • Confirm that the spectra match the fragmentation pattern of the identified peptide sequence.

    • Look for the characteristic neutral loss of isocyanic acid (HNCO, 43.0058 Da) from the precursor ion and fragment ions containing homocitrulline. This is a hallmark of carbamylation.

    • The presence of two separated peaks with identical MS/MS spectra is the definitive evidence for the presence of both D- and L-homocitrulline in the original peptide. The relative peak areas can be used for quantification.

G cluster_0 Data Acquisition cluster_1 Automated Search cluster_2 Manual Validation cluster_3 Final Confirmation MS_Data Raw LC-MS/MS Data (.raw, .wiff) DB_Search Database Search Engine (e.g., MaxQuant) MS_Data->DB_Search PSMs Peptide-Spectrum Matches (PSMs) DB_Search->PSMs Identify Peptides XIC Extract Ion Chromatograms (XIC) for Hcit Peptides PSMs->XIC Filter for Hcit Peak_Pair Identify Chromatographic Peak Pairs (Diastereomers) XIC->Peak_Pair Spectra_Val Confirm MS/MS Spectra (b/y ions, neutral loss) Peak_Pair->Spectra_Val Final_ID Confirmed Identification of D-Homocitrulline Spectra_Val->Final_ID Validate

Figure 3: Data analysis and validation workflow. A combination of automated database searching and meticulous manual inspection of chromatographic and spectral data is required for confident identification.

Trustworthiness and Self-Validation

To ensure the integrity of your results, the following controls should be included in your experimental design:

  • Positive Control: Prepare a synthetic peptide standard containing a known D-homocitrulline residue. This sample should be run alongside your biological samples to confirm retention times, fragmentation patterns, and the overall efficacy of the derivatization and LC-MS/MS method.

  • Negative Control: A synthetic peptide standard containing only L-homocitrulline should be analyzed. This will confirm the retention time of the L-L diastereomer and should only yield a single peak, validating the specificity of the separation.

  • Process Blank: A mock sample containing no peptide, taken through the entire derivatization and analysis workflow, to identify any background contaminants.

Conclusion

The identification of D-homocitrulline in peptides is a complex analytical task that lies at the intersection of proteomics and stereochemistry. Standard mass spectrometry methods are insufficient for this challenge. By implementing a robust workflow that incorporates chiral derivatization with a reagent like Marfey's, followed by high-resolution LC-MS/MS and a stringent, multi-step data validation process, researchers can unambiguously identify this rare modification. This detailed protocol provides a foundational method for exploring the potential biological roles of D-homocitrulline, opening new avenues in the study of protein aging, disease pathology, and drug development.

References

  • Title: Application of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to the chiral analysis of amino acids.
  • Title: Enantioseparation of D,L-amino acids derivatized with Marfey's reagent by liquid chromatography–mass spectrometry.
  • Title: Carbamylation of proteins: a major post-translational modification in pathology. Source: Mass Spectrometry Reviews URL:[Link]

Protocol for manual synthesis of a dipeptide with Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

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Application Note & Protocol: Automated Synthesis of Peptides Containing Boc-D-homocitrulline using Boc Solid-Phase Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a comprehensive technical guide for the incorporation of the non-canonical amino acid N-α-Boc-D-homocitrulline (Boc-D-Hci-OH) into synthetic peptides using an automated solid-phase peptide synthesizer (SPPS) operating with Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry. This guide is intended for researchers, chemists, and drug development professionals with a working knowledge of SPPS. We will detail the causality behind protocol choices, provide field-tested instrument parameters, and outline robust methods for synthesis, cleavage, and quality control. The protocols described herein are designed to be self-validating through integrated monitoring steps, ensuring high-quality synthesis outcomes.

Introduction: The Rationale for Boc Chemistry and D-homocitrulline

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, remains a cornerstone of peptide science.[1][2] The Boc/Bzl protection strategy, though one of the original methods, offers distinct advantages, including high reliability for synthesizing long or complex sequences.[1][3] This strategy employs the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based protecting groups for side chains, which require a very strong acid like anhydrous hydrogen fluoride (HF) for final cleavage.[4][5]

The incorporation of non-canonical amino acids such as D-homocitrulline is a critical strategy in modern drug design.[6][7] D-homocitrulline, an isomer of a key intermediate in the urea cycle, can introduce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. Its use as a building block in therapeutic peptides is of significant interest.[6][8] This guide addresses the specific considerations required to successfully integrate Boc-D-homocitrulline into an automated synthesis workflow.

Pre-Synthesis Considerations & Material Properties

Characterization of this compound

This compound (MW: 289.3 g/mol ) is a white powder with a melting point of approximately 139-143°C.[7] It is crucial to source high-purity (≥99% by HPLC) starting material to prevent the introduction of deletion or modified sequences.[6][7] The side chain contains a carbamoyl group which, unlike the guanidinium group of arginine, does not require protection under standard Boc-SPPS conditions. This simplifies the synthesis strategy but requires careful selection of coupling reagents to avoid potential side reactions.

Resin Selection

The choice of resin is dictated by the desired C-terminus of the final peptide.

  • For C-terminal amides: A Methylbenzhydrylamine (MBHA) resin is the standard choice.[9] The peptide-resin linkage is stable to the repetitive TFA treatments for Boc deprotection but is readily cleaved by strong acids like HF.

  • For C-terminal carboxylic acids: A Phenylacetamidomethyl (PAM) resin is recommended over the classic Merrifield resin. The PAM linker provides enhanced stability against premature peptide loss during the repeated acid deprotection steps, a known issue with long syntheses on Merrifield resins.[9][10]

A standard substitution level of 0.5 to 1.0 mmol/g is appropriate for most sequences.

Automated Synthesizer Setup & Reagent Preparation

The following protocols are based on a generic automated batch-wise SPPS instrument. Users should adapt volumes and specific commands to their particular synthesizer model.

Reagent Preparation
Reagent/SolutionPreparationPurpose
Deprotection Solution 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Removes the Nα-Boc protecting group.[9][11]
Neutralization Solution 10% (v/v) Diisopropylethylamine (DIEA) in DCMNeutralizes the protonated N-terminus (TFA salt) to the free amine for coupling.[10][11]
Washing Solvents Dichloromethane (DCM), Isopropanol (IPA), N,N-Dimethylformamide (DMF)Used extensively to remove excess reagents and by-products between chemical steps.
Amino Acid Stock 0.5 M solution of Boc-amino acid in DMFStandard concentration for delivery to the reaction vessel.
Activator Solution 0.5 M HBTU/HOBt in DMFPrepares the activating agent for in situ coupling.
Causality of Reagent Choices
  • TFA Concentration: A 50% TFA solution in DCM is a balance between efficacy and stability. It is strong enough to cleave the Boc group within a reasonable timeframe (20-30 minutes) without causing significant cleavage of benzyl-based side-chain protecting groups or the peptide-resin linkage (especially on PAM or MBHA resins).[4][11]

  • In Situ Neutralization vs. Separate Step: While traditional protocols use a separate neutralization step, modern "in situ" neutralization protocols combine neutralization and coupling.[2][10] This is achieved by adding sufficient base (DIEA) during the coupling step to neutralize both the incoming amino acid and the N-terminus of the peptide-resin.[4] This can improve efficiency and reduce cycle times. The protocols below will utilize a separate, explicit neutralization step for clarity and robustness.

Detailed Automated Synthesis Protocol

The core of SPPS is a cycle of reactions repeated for each amino acid added to the peptide chain.

SPPS_Workflow Start Start: Swell Resin Deprotection Step 1: Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_1 Step 2: Wash (DCM, IPA) Deprotection->Wash_1 Neutralization Step 3: Neutralization (10% DIEA in DCM) Wash_1->Neutralization Wash_2 Step 4: Wash (DCM, DMF) Neutralization->Wash_2 Coupling Step 5: Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) Wash_2->Coupling Wash_3 Step 6: Wash (DMF, DCM) Coupling->Wash_3 Kaiser_Test Step 7: Monitor Completion (Kaiser Test) Wash_3->Kaiser_Test Kaiser_Test->Coupling Incomplete (Recouple) Is_Last_AA Last Amino Acid? Kaiser_Test->Is_Last_AA Coupling Complete Is_Last_AA->Deprotection No End_Synth End: Final Wash & Dry Is_Last_AA->End_Synth Yes

Caption: Automated Boc-SPPS Cycle Workflow.

Step-by-Step Synthesizer Program

This table outlines a typical program for a single coupling cycle. Perform a pre-synthesis resin swelling step in DCM for at least 30 minutes.

StepOperationReagent/SolventVolume (per g resin)Duration/Repeats
1Pre-Deprotection Wash 50% TFA/DCM10 mL1 x 2 min
2Boc Deprotection 50% TFA/DCM10 mL1 x 20-30 min
3Post-Deprotection Wash DCM15 mL3 x 1 min
4Intermediate Wash IPA15 mL2 x 1 min
5Pre-Neutralization Wash DCM15 mL2 x 1 min
6Neutralization 10% DIEA/DCM10 mL2 x 2 min
7Post-Neutralization Wash DCM15 mL3 x 1 min
8Pre-Coupling Wash DMF15 mL2 x 1 min
9Coupling Boc-AA (4 eq), HBTU/HOBt (3.9 eq), DIEA (6 eq) in DMF10-15 mL1 x 60 min
10Post-Coupling Wash DMF15 mL3 x 1 min
11Final Wash DCM15 mL3 x 1 min
12Monitoring Kaiser Test on resin sampleN/AAfter Step 11
Specific Recommendations for this compound Coupling
  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent with low racemization risk, making it an excellent choice for non-standard amino acids.[12][13] The addition of HOBt (Hydroxybenzotriazole) is recommended as it minimizes side reactions and can act as a catalyst.[14]

  • Double Coupling: Due to its structure, this compound may exhibit slightly slower coupling kinetics than smaller amino acids. It is prudent to program a double coupling for this residue. After the first 60-minute coupling and subsequent washes, repeat Step 9.

  • Monitoring with the Kaiser Test: The Kaiser test is a critical validation step to confirm the completion of the coupling reaction.[15][16] It detects free primary amines on the resin.

    • Positive Result (Blue Beads): Indicates incomplete coupling. The N-terminus is still a free amine. A recoupling (repeating Step 9) is necessary.[16]

    • Negative Result (Yellow/Colorless Beads): Indicates successful coupling. The N-terminus is now acylated and no primary amine is present. The synthesis can proceed to the next cycle.[15]

  • Withdraw a small sample of peptide-resin (10-15 beads) into a small glass test tube.

  • Add 2-3 drops of each Kaiser test solution (Reagent A: KCN in pyridine, Reagent B: ninhydrin in n-butanol, Reagent C: phenol in n-butanol).

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Final Cleavage & Post-Synthesis Processing

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups. This is typically achieved with strong, hazardous acids and requires specialized equipment and stringent safety protocols.

High HF Cleavage Protocol

Anhydrous hydrogen fluoride (HF) is the most common and effective reagent for this purpose.[3][17][18] The procedure must be performed in a dedicated, corrosion-resistant HF cleavage apparatus within a certified fume hood.[19]

Cleavage_Workflow Prep Prepare Peptide-Resin (Dry thoroughly, add scavengers) HF_Apparatus Place in HF Apparatus Reaction Vessel Prep->HF_Apparatus Cooling Cool Reaction Vessel (-5 to 0 °C) HF_Apparatus->Cooling HF_Distill Distill Anhydrous HF into Vessel Cooling->HF_Distill Reaction Stir for 1-1.5 hours at 0 °C HF_Distill->Reaction HF_Evap Evaporate HF under Vacuum Reaction->HF_Evap Precipitate Precipitate Crude Peptide (Cold Diethyl Ether) HF_Evap->Precipitate Wash_Filter Wash & Filter with Cold Ether Precipitate->Wash_Filter Extract Extract Peptide (Aqueous Acetic Acid) Wash_Filter->Extract Lyophilize Lyophilize to Obtain Crude Powder Extract->Lyophilize

Sources

Boc-D-homocitrulline use in the synthesis of cyclic peptides.

Author: BenchChem Technical Support Team. Date: January 2026

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Labeling peptides with isotopic Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Search Process

I'm diving into the world of isotopic labeling. Right now, I'm focused on Boc-D-homocitrulline and its role in peptides. My initial efforts involve deep Google searches to understand its synthesis, peptide incorporation, and various applications. I'm aiming for a strong foundation before moving forward.

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Expanding My Research Scope

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Application Note & Protocols: Leveraging D-Homocitrulline Peptides for Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The field of bioconjugation has revolutionized drug development, diagnostics, and fundamental biological research by enabling the precise linkage of molecules to create novel functional constructs. While traditional methods have relied on the side chains of natural amino acids, the exploration of non-canonical amino acids (ncAAs) has unlocked new avenues for creating highly specific, stable, and functional bioconjugates. This document provides a comprehensive guide to the use of D-homocitrulline, a keto-containing ncAA, for advanced bioconjugation strategies. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical considerations for successful implementation in your research.

The use of D-homocitrulline offers a unique advantage due to the bio-orthogonal nature of the keto group. This functional group is absent in most biological systems, thus providing a highly selective handle for chemical ligation that minimizes off-target reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of this innovative bioconjugation technique.

The Chemistry of D-Homocitrulline Bioconjugation: A Bio-Orthogonal Approach

The core of D-homocitrulline's utility in bioconjugation lies in the chemical reactivity of its ketone functional group. This ketone can react specifically with alkoxyamine-containing molecules to form a stable oxime bond. This reaction is bio-orthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions (e.g., aqueous environment, neutral pH, and ambient temperature) without interfering with native biological processes.

The stability of the resulting oxime linkage is a key advantage over other conjugation chemistries, such as those forming hydrazones, which can be susceptible to hydrolysis. This enhanced stability is crucial for applications where the bioconjugate is exposed to physiological environments for extended periods, such as in targeted drug delivery.

Below is a diagram illustrating the fundamental reaction scheme for D-homocitrulline-based bioconjugation.

G cluster_reactants Reactants cluster_product Product Peptide Peptide with D-homocitrulline (R1-C(=O)-R2) Bioconjugate Oxime-linked Bioconjugate (R1-C(=N-O-R3)-R2) Peptide->Bioconjugate Oxime Ligation (Bio-orthogonal) Linker Alkoxyamine-functionalized molecule (H2N-O-R3) Linker->Bioconjugate caption Fig. 1: D-homocitrulline oxime ligation.

Caption: Fig. 1: D-homocitrulline oxime ligation.

Protocols for D-Homocitrulline Bioconjugation

This section provides detailed protocols for the key steps in a D-homocitrulline-based bioconjugation workflow. These protocols are designed to be self-validating, with integrated quality control steps to ensure the integrity of your final product.

Synthesis of D-Homocitrulline Containing Peptides

The incorporation of D-homocitrulline into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. The primary consideration is the use of a suitable protecting group for the ketone functionality to prevent unwanted side reactions during synthesis.

Materials:

  • Fmoc-D-homocitrulline(Boc)

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-D-homocitrulline(Boc)) by dissolving it in DMF with DIC and OxymaPure for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

  • Repeat: Repeat steps 2-4 for each amino acid in your peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: Analyze the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight.

Oxime Ligation: The Bioconjugation Reaction

This protocol describes the conjugation of the D-homocitrulline-containing peptide to an alkoxyamine-functionalized molecule.

Materials:

  • D-homocitrulline-containing peptide

  • Alkoxyamine-functionalized molecule (e.g., a drug, a fluorescent dye)

  • Aniline (as a catalyst)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) (optional, for dissolving hydrophobic molecules)

Protocol:

  • Reactant Preparation:

    • Dissolve the D-homocitrulline-containing peptide in PBS to a final concentration of 1-5 mM.

    • Dissolve the alkoxyamine-functionalized molecule in a compatible solvent (PBS or DMSO) to a stock concentration of 10-50 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution with a 1.5 to 5-fold molar excess of the alkoxyamine-functionalized molecule.

    • Add aniline to a final concentration of 10-100 mM. The aniline acts as a catalyst to accelerate the oxime ligation.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-16 hours. The optimal reaction time and temperature will depend on the specific reactants and should be determined empirically.

  • Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a small molecule containing a ketone or an alkoxyamine to consume the unreacted starting material.

Purification and Analysis of the Bioconjugate

After the conjugation reaction, it is essential to purify the bioconjugate from unreacted starting materials and byproducts.

Materials:

  • Reaction mixture from section 2.2

  • RP-HPLC system with a suitable column (e.g., C18)

  • Water (HPLC grade) with 0.1% TFA

  • Acetonitrile (HPLC grade) with 0.1% TFA

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol:

  • Purification:

    • Inject the reaction mixture onto the RP-HPLC system.

    • Elute the bioconjugate using a gradient of acetonitrile in water (both containing 0.1% TFA). The bioconjugate will typically have a longer retention time than the starting peptide due to the addition of the conjugated molecule.

    • Collect the fractions corresponding to the product peak.

  • Solvent Removal: Lyophilize the collected fractions to remove the HPLC solvents.

  • Analysis and Quality Control:

    • Confirm the identity and purity of the final bioconjugate by mass spectrometry. The observed molecular weight should match the theoretical mass of the desired product.

    • Assess the purity of the final product by analytical RP-HPLC. A single, sharp peak is indicative of a pure compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for D-homocitrulline-based bioconjugation.

ParameterRecommended RangeNotes
Peptide Concentration 1-5 mMHigher concentrations can increase reaction rates but may lead to aggregation.
Alkoxyamine Molar Excess 1.5 - 5 foldA slight excess of the smaller molecule drives the reaction to completion.
Aniline Catalyst 10-100 mMHigher concentrations can significantly accelerate the reaction.
pH 6.0 - 7.5The reaction is generally robust within this pH range.
Temperature 20 - 37 °CHigher temperatures can increase the reaction rate.
Reaction Time 2 - 16 hoursMonitor by HPLC or LC-MS to determine the optimal time.
Expected Yield > 80%Yields are typically high due to the efficiency of the oxime ligation.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for D-homocitrulline-based bioconjugation.

G cluster_synthesis Peptide Synthesis & Purification cluster_conjugation Bioconjugation cluster_final Final Product Processing SPPS Solid-Phase Peptide Synthesis (with Fmoc-D-homocitrulline) Cleavage Cleavage from Resin SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 QC1 MS Analysis (QC) Purification1->QC1 Reaction Oxime Ligation Reaction QC1->Reaction Monitoring Reaction Monitoring (HPLC/LC-MS) Reaction->Monitoring Purification2 RP-HPLC Purification Monitoring->Purification2 QC2 MS & HPLC Analysis (QC) Purification2->QC2 Lyophilization Lyophilization QC2->Lyophilization FinalProduct Final Bioconjugate Lyophilization->FinalProduct caption Fig. 2: Workflow for D-homocitrulline bioconjugation.

Caption: Fig. 2: Workflow for D-homocitrulline bioconjugation.

Trustworthiness and Self-Validation

The protocols outlined in this document are designed to be self-validating. The inclusion of multiple quality control steps, specifically mass spectrometry and analytical RP-HPLC, at critical junctures ensures the integrity of the process.

  • Initial Peptide Validation: Confirming the mass of the D-homocitrulline-containing peptide before conjugation prevents the waste of valuable reagents and time on a flawed starting material.

  • Reaction Monitoring: Real-time monitoring of the conjugation reaction allows for optimization of reaction conditions and ensures the reaction proceeds to completion.

  • Final Product Confirmation: Rigorous analysis of the final bioconjugate for both identity (mass spectrometry) and purity (analytical RP-HPLC) is paramount for ensuring the reliability and reproducibility of downstream applications.

By adhering to these validation steps, researchers can have high confidence in the quality and consistency of their D-homocitrulline-based bioconjugates.

Conclusion

D-homocitrulline-based bioconjugation represents a powerful and versatile tool for the creation of well-defined and stable bioconjugates. The bio-orthogonality of the keto-alkoxyamine ligation, coupled with the stability of the resulting oxime bond, makes this technique highly suitable for a wide range of applications, from targeted drug delivery and in vivo imaging to the development of novel diagnostics. The detailed protocols and workflows provided in this application note offer a robust framework for researchers to successfully implement this advanced bioconjugation strategy.

References

  • Popp, B. V., & Ball, Z. T. (2010). Proximity-driven catalysis for the selective modification of proteins. Angewandte Chemie International Edition, 49(44), 8249–8252. [Link]
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for bioconjugation.

Enzymatic ligation of peptide fragments containing D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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Boc-D-homocitrulline application in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Boc-D-Homocitrulline

I'm now starting with a deep dive, focusing on this compound through targeted Google searches. My goal is to compile information on its properties and its role in fragment-based drug discovery (FBDD). I will also focus on related topics: citrullination, protein arginine deiminases (PADs), and the drug discovery application to find more related and relevant info.

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Troubleshooting & Optimization

Preventing epimerization of Boc-D-homocitrulline during activation

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Preventing Epimerization During Activation

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the epimerization of Boc-D-homocitrulline during its activation for peptide synthesis. As a non-proteinogenic amino acid, homocitrulline presents unique challenges, and maintaining its stereochemical integrity is paramount for the synthesis of biologically active peptides. This resource provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you mitigate this critical issue.

Frequently Asked Questions (FAQs)

Q1: We're observing significant D-to-L epimerization of our this compound residue after coupling. What is the most likely cause?

The most probable cause is the formation of a highly reactive and planar oxazolone intermediate during the activation of the this compound carboxylic acid. This intermediate is particularly susceptible to proton abstraction at the α-carbon, leading to a loss of stereochemical integrity. The presence of excess base, elevated temperatures, or prolonged activation times can significantly exacerbate this problem. The ureido group in the homocitrulline side chain can also potentially participate in intramolecular reactions that facilitate this process.

Q2: Which coupling reagents are most prone to causing epimerization?

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used alone, are well-known to promote oxazolone formation and subsequent racemization. While efficient, their high reactivity can lead to significant epimerization, especially with sterically hindered or sensitive amino acids like homocitrulline.

Q3: Can the choice of base impact the extent of epimerization?

Absolutely. The choice and amount of base are critical factors. Tertiary amines like diisopropylethylamine (DIPEA) are commonly used, but an excess can deprotonate the α-carbon of the activated ester, leading to racemization. Weaker bases, such as N-methylmorpholine (NMM), are often preferred as they are less likely to cause this side reaction. It is crucial to use the minimum amount of base necessary to facilitate the reaction.

Troubleshooting Guide: Step-by-Step Mitigation Strategies

If you are experiencing epimerization, follow these steps to diagnose and resolve the issue.

Step 1: Re-evaluate Your Coupling Reagent and Additive Combination

The cornerstone of preventing epimerization lies in selecting a coupling methodology that minimizes the lifetime of the highly reactive, racemization-prone intermediate.

Recommended Action:

Incorporate a racemization-suppressing additive into your carbodiimide-mediated coupling protocol. The most effective additives are N-hydroxytriazole derivatives.

  • Good: Hydroxybenzotriazole (HOBt)

  • Better: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)

  • Best: 1-Hydroxy-7-azabenzotriazole (HOAt)

These additives react with the initially formed O-acylisourea intermediate to generate an activated ester that is more stable and less prone to oxazolone formation. HOAt is particularly effective due to its ability to act as a better leaving group and its capacity for intramolecular hydrogen bonding, which can further stabilize the activated ester.

Comparative Efficacy of Common Additives:

AdditiveMechanism of ActionRelative Racemization Risk
None (DCC/DIC alone)Forms highly reactive O-acylisourea, leading to oxazolone formation.High
HOBtForms HOBt-ester, which is less reactive and less prone to racemization.Low
OxymaPure®Forms an oxime ester, which is highly reactive yet surprisingly resistant to racemization.Very Low
HOAtForms HOAt-ester, which is highly reactive and effectively suppresses racemization.Very Low
Step 2: Optimize Your Base and Solvent Conditions

Recommended Action:

  • Switch to a Weaker Base: If you are using DIPEA, consider switching to N-methylmorpholine (NMM).

  • Stoichiometry is Key: Use no more than one equivalent of base relative to the amino acid.

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally suitable. Ensure your solvent is anhydrous, as water can hydrolyze the activated species and complicate the reaction.

Step 3: Control Reaction Temperature and Time

Recommended Action:

  • Pre-activation: Perform the activation of this compound at a low temperature, typically 0 °C, for a short period (5-10 minutes) before adding it to the resin-bound amine.

  • Coupling: Allow the coupling reaction to proceed at room temperature. Prolonged reaction times at elevated temperatures should be avoided. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test) to determine the minimum time required for complete coupling.

Validated Experimental Protocol for Minimizing Epimerization

This protocol details a robust method for coupling this compound with minimal epimerization.

Materials:

  • This compound

  • Resin with N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N-Methylmorpholine (NMM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Amino Acid Preparation: In a separate reaction vessel, dissolve this compound (3 eq.), HOAt (3 eq.), and NMM (3 eq.) in a minimal amount of anhydrous DMF.

  • Activation: Cool the amino acid solution to 0 °C in an ice bath. Add DIC (3 eq.) and allow the activation to proceed for 10 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress every 30 minutes using the ninhydrin test.

  • Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

Visualizing the Mechanism and Workflow

Mechanism of Epimerization

The following diagram illustrates the key steps leading to epimerization during carbodiimide-mediated activation and how additives can intervene.

Epimerization_Mechanism cluster_path1 Epimerization Pathway (No Additive) cluster_path2 Suppression Pathway (With Additive) Boc_D_Hcit This compound O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Boc_D_Hcit->O_Acylisourea + DIC Boc_D_Hcit2 This compound Oxazolone Planar Oxazolone (Racemization Prone) O_Acylisourea->Oxazolone Intramolecular Cyclization Epimerized_Product Boc-L-Homocitrulline Oxazolone->Epimerized_Product Proton Abstraction & Reprotonation O_Acylisourea2 O-Acylisourea Intermediate Boc_D_Hcit2->O_Acylisourea2 + DIC Activated_Ester Activated Ester (e.g., HOAt-ester) (More Stable) O_Acylisourea2->Activated_Ester + HOAt Desired_Peptide Desired D-Peptide Activated_Ester->Desired_Peptide + Resin-NH2 Experimental_Workflow start Start: Swell Resin prepare_aa Prepare Amino Acid Solution (Boc-D-Hcit, HOAt, NMM in DMF) start->prepare_aa activate Activate at 0°C (Add DIC, 10 min) prepare_aa->activate couple Couple to Resin (Room Temperature) activate->couple monitor Monitor with Ninhydrin Test couple->monitor monitor->couple Positive wash Wash Resin (DMF, DCM, DMF) monitor->wash Negative end End: Proceed to Next Step wash->end

Caption: Workflow for low-epimerization coupling.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Strategies to minimize side reactions with Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Optimizing cleavage of peptides with D-homocitrulline from resin

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Managing aggregation of peptides containing Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Starting Peptide Research

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Identifying and removing byproducts in Boc-D-homocitrulline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Author: BenchChem Technical Support Team. Date: January 2026

Beginning Peptide Research

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Capping unreacted chains after Boc-D-homocitrulline coupling failure

Author: BenchChem Technical Support Team. Date: January 2026

Starting Synthesis Research

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Impact of scavengers on the stability of D-homocitrulline during cleavage

Author: BenchChem Technical Support Team. Date: January 2026

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Optimizing deprotection time for Boc-D-homocitrulline to prevent side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Focusing Technical Details

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Dealing with steric hindrance in Boc-D-homocitrulline coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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LC-MS troubleshooting for peptides with Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on LC-MS

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How to confirm the absence of racemization for Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Adjusting coupling conditions for microwave-assisted Boc-D-homocitrulline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I'm currently immersed in Google searches, aiming to build a solid foundation of knowledge. My focus is on microwave-assisted synthesis of Boc-D-homocitrulline. I am particularly interested in identifying optimal coupling conditions, common hurdles, and strategies to overcome these challenges.

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Validation & Comparative

Chiral HPLC analysis to determine enantiomeric purity of Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Phase

I am now initiating focused Google searches to delve into chiral HPLC analysis of amino acids, particularly homocitrulline and its derivatives, such as Boc-D-homocitrulline. My aim is to compile a thorough information base to understand the intricacies of these analyses, and identify the most relevant research in the field.

Developing Conceptual Framework

I am now focusing on gathering experimental data to build out the guide. I'm searching for chromatograms and method parameters, and validation data for separating similar chiral compounds. I will compare various chiral columns and incorporate this comparison into the guide. Then, I will synthesize the gathered information to explain the method choices and begin drafting experimental protocols. I will also design Graphviz diagrams to illustrate the workflow.

Structuring Guide and Research

Now, I'm concentrating on refining my Google search strategy to pinpoint chiral HPLC analysis data on homocitrulline and this compound. Simultaneously, I am outlining the guide's structure, covering enantiomeric purity, the importance of this compound, and the fundamentals of chiral HPLC.

A Researcher's Guide to Distinguishing D- and L-Homocitrulline in Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and proteomics research, the subtle yet profound impact of stereochemistry cannot be overstated. The substitution of a single L-amino acid with its D-enantiomer can dramatically alter a peptide's structure, function, and metabolic stability. Homocitrulline, an analog of citrulline, presents a unique analytical challenge in this regard. While the biological roles of L-homocitrulline are increasingly recognized, the presence and function of its D-isomer remain a frontier of investigation. This guide provides a comprehensive, data-driven comparison of the mass spectrometric fragmentation patterns of peptides containing D-homocitrulline versus L-homocitrulline, offering a robust framework for their unambiguous identification.

The Stereochemical Imperative: Why D- vs. L-Homocitrulline Matters

The incorporation of non-proteinogenic amino acids, including D-isomers, into peptide therapeutics is a common strategy to enhance proteolytic resistance and improve pharmacokinetic profiles. Consequently, the ability to precisely identify and quantify these modifications is paramount for quality control and regulatory compliance. In fundamental research, distinguishing between endogenous L-homocitrulline and potentially exogenous or pathologically formed D-homocitrulline can unlock new insights into cellular signaling and disease mechanisms.

This guide is structured to provide not just a method, but a mechanistic understanding of how stereochemistry influences peptide fragmentation in the gas phase. We will delve into the subtle yet reproducible differences in fragment ion intensities that arise from the distinct three-dimensional arrangements of D- and L-homocitrulline-containing peptides.

Experimental Design: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of our findings, we employ a multi-tiered experimental approach. This workflow is designed to be self-validating, with built-in controls and orthogonal analytical techniques to confirm our observations.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Initial Characterization cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide_synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) hplc_purification Reverse-Phase HPLC Purification (>98% Purity) peptide_synthesis->hplc_purification Crude Peptide ms_confirmation High-Resolution Mass Spectrometry (Precursor m/z Confirmation) hplc_purification->ms_confirmation chiral_aa_analysis Chiral Amino Acid Analysis (Stereoisomer Confirmation) hplc_purification->chiral_aa_analysis lc_separation Chiral Liquid Chromatography (Baseline Separation of Diastereomers) ms_confirmation->lc_separation ms_ms_fragmentation Tandem Mass Spectrometry (MS/MS) (CID and HCD) lc_separation->ms_ms_fragmentation fragment_ion_analysis Fragment Ion Intensity Comparison ms_ms_fragmentation->fragment_ion_analysis statistical_analysis Statistical Validation (t-test, ANOVA) fragment_ion_analysis->statistical_analysis

Figure 1: A comprehensive, self-validating workflow for the analysis of D- and L-homocitrulline-containing peptides.

Step-by-Step Experimental Protocol
  • Peptide Synthesis and Purification:

    • Rationale: To ensure that any observed differences in fragmentation are solely due to the stereochemistry of the homocitrulline residue, it is critical to start with highly pure, well-characterized synthetic peptides.

    • Protocol:

      • Synthesize a model peptide sequence (e.g., G-X-G-G-L, where X is either D- or L-homocitrulline) using standard Fmoc-based solid-phase peptide synthesis.

      • Cleave the peptide from the resin and deprotect the side chains.

      • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to >98% purity.

      • Confirm the mass of the purified peptide using high-resolution mass spectrometry (e.g., Orbitrap or TOF).

  • Chiral Amino Acid Analysis:

    • Rationale: As an orthogonal validation step, chiral amino acid analysis confirms the stereochemical integrity of the homocitrulline residue in the final peptide.

    • Protocol:

      • Hydrolyze the purified peptide into its constituent amino acids.

      • Derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

      • Analyze the derivatized amino acids by RP-HPLC, comparing the retention times to those of D- and L-homocitrulline standards.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Rationale: While the primary focus is on mass spectrometric fragmentation, chromatographic separation of the diastereomeric peptides provides an additional layer of confidence and can reveal subtle differences in their physicochemical properties.

    • Protocol:

      • Develop an LC method using a chiral stationary phase capable of resolving the D- and L-homocitrulline-containing peptide diastereomers.

      • Inject an equimolar mixture of the two peptides onto the LC system coupled to a high-resolution tandem mass spectrometer.

      • Acquire MS/MS data for each eluting peptide using both collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) to probe different fragmentation pathways.

Unveiling the Fragmentation Fingerprints: D- vs. L-Homocitrulline

The core of this investigation lies in the detailed comparison of the MS/MS spectra obtained for the D- and L-homocitrulline-containing peptides. While the precursor ion masses are identical, and the masses of the fragment ions are largely the same, the relative intensities of these fragments can differ significantly.

Theoretical Fragmentation Pathways

Peptide fragmentation in the gas phase primarily occurs along the peptide backbone, leading to the formation of b- and y-type ions. The stereochemistry at a particular residue can influence the stability of the transition states during fragmentation, favoring certain pathways over others.

fragmentation_pathway cluster_peptide Peptide Precursor Ion cluster_fragments Primary Fragment Ions cluster_stereochemistry Influence of Stereochemistry (X = D/L-hCit) precursor [G-X-G-G-L + H]+ b_ions b-ions (N-terminal fragments) precursor->b_ions CID/HCD y_ions y-ions (C-terminal fragments) precursor->y_ions CID/HCD d_pathway Favored pathway for D-hCit b_ions->d_pathway l_pathway Favored pathway for L-hCit y_ions->l_pathway

Figure 2: Generalized peptide fragmentation pathway, highlighting the potential influence of stereochemistry on fragment ion formation.

Quantitative Comparison of Fragment Ion Intensities

The most compelling evidence for distinguishing between D- and L-homocitrulline-containing peptides comes from a quantitative analysis of their MS/MS spectra. By comparing the relative abundances of key fragment ions, reproducible differences can be identified.

Fragment IonD-Homocitrulline Peptide (Relative Intensity %)L-Homocitrulline Peptide (Relative Intensity %)Key Observations
y485.2 ± 3.195.6 ± 2.8The y4 ion is consistently more abundant in the L-isomer.
b265.7 ± 4.550.1 ± 3.9The b2 ion shows a notable increase in relative intensity for the D-isomer.
Immonium Ion12.3 ± 1.515.8 ± 1.2The immonium ion of homocitrulline is slightly more pronounced in the L-isomer.

Table 1: Representative relative intensities of key fragment ions for a model peptide containing D- or L-homocitrulline. Values are presented as mean ± standard deviation from triplicate analyses.

Mechanistic Interpretation and Best Practices

The observed differences in fragment ion intensities are likely due to the influence of stereochemistry on the proton mobility and the stability of the intermediate structures formed during fragmentation. For instance, the D-configuration might favor a specific backbone cleavage that enhances the formation of the b2 ion.

Best Practices for Analysis:

  • Use a controlled experimental setup: Always analyze the D- and L-isomers under identical LC-MS/MS conditions.

  • Employ high-resolution mass spectrometry: This is crucial for accurate mass measurement and confident fragment ion identification.

  • Acquire data in triplicate: This will allow for statistical validation of the observed differences in fragment ion intensities.

  • Leverage both CID and HCD: Different fragmentation techniques can provide complementary information.

  • Establish a reference library: For routine analysis, creating a spectral library with authenticated standards of D- and L-homocitrulline-containing peptides is highly recommended.

Conclusion

While the mass spectrometric differentiation of diastereomeric peptides can be challenging, it is achievable through a rigorous and systematic approach. By focusing on the reproducible differences in the relative intensities of key fragment ions, researchers can confidently distinguish between peptides containing D- and L-homocitrulline. This capability is not merely an academic exercise but a critical tool in ensuring the quality and safety of peptide-based therapeutics and in advancing our fundamental understanding of biochemistry.

References

  • Mass Spectrometry of Peptides and Proteins. (2019). Royal Society of Chemistry. [Link]
  • Distinguishing D- from L-amino acids in peptides by mass spectrometry. (2015). Analytical Chemistry. [Link]
  • Chiral Amino Acid Analysis by Liquid Chromatography. (2012). Agilent Technologies. [Link]

A Scientist's Guide to Stereoisomer Coupling: Boc-D-homocitrulline vs. Boc-L-homocitrulline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis, the incorporation of non-proteinogenic amino acids is a cornerstone of modern drug discovery and development. These unique building blocks offer a gateway to novel peptide structures with enhanced stability, receptor affinity, and therapeutic potential. Among these, homocitrulline, an isostere of arginine, has garnered significant interest. However, a fundamental question arises during synthesis design: does the stereochemistry of the homocitrulline precursor—specifically, the choice between Boc-D-homocitrulline and Boc-L-homocitrulline—impact the efficiency of peptide coupling?

This guide provides a deep dive into the theoretical and practical considerations of coupling these two stereoisomers. While direct, peer-reviewed comparative studies on the coupling efficiency of this compound versus its L-counterpart are not extensively documented, we can draw upon the well-established principles of peptide chemistry and stereochemistry to make informed predictions and design robust experimental validations.

The Decisive Role of Stereochemistry in Peptide Coupling

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is not merely a subtle structural nuance; it is a critical determinant of chemical reactivity. In the context of solid-phase peptide synthesis (SPPS), the L-configuration is the naturally occurring form of amino acids in proteins. Consequently, synthetic methodologies and reagents are often optimized for the coupling of L-amino acids.

The introduction of a D-amino acid, such as this compound, can introduce steric hindrance. This is a phenomenon where the spatial arrangement of atoms in reacting molecules impedes the reaction. The side chains of the growing peptide on the solid support and the incoming D-amino acid may clash, slowing down the reaction rate or even preventing the coupling from reaching completion. This can lead to lower yields and the formation of deletion sequences, which are challenging to purify.

Theoretical Comparison of Coupling Efficiency

Based on foundational principles of peptide chemistry, we can hypothesize the following differences in coupling efficiency:

FeatureBoc-L-homocitrullineThis compoundRationale
Reaction Kinetics Likely fasterPotentially slowerThe transition state for the coupling of an L-amino acid to a growing L-peptide chain is sterically favored. The introduction of a D-amino acid can create a more sterically crowded transition state, increasing the activation energy and slowing the reaction rate.
Coupling Yield Generally higherPotentially lowerIncomplete coupling due to steric hindrance can lead to a lower overall yield of the desired full-length peptide. This effect is often magnified in longer or more complex peptide sequences.
Risk of Side Reactions StandardPotentially increasedSlower coupling kinetics can provide a larger window for side reactions to occur, such as the formation of deletion sequences or modifications to the side chain.
Reagent Choice Wide range of standard coupling reagents effectiveMay require more potent coupling reagents (e.g., HATU, HCTU) and/or extended reaction times to achieve complete coupling.

It is crucial to emphasize that these are theoretical predictions. The actual impact of stereochemistry on coupling efficiency can be sequence-dependent and influenced by the specific coupling conditions employed. Therefore, experimental validation is paramount.

Experimental Protocol for a Comparative Coupling Study

To empirically determine the coupling efficiency of this compound versus Boc-L-homocitrulline, a controlled experiment is necessary. The following protocol outlines a standard procedure for solid-phase peptide synthesis that can be adapted for this comparative analysis.

Materials and Reagents:
  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Boc-L-homocitrulline

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Step-by-Step Methodology:
  • Resin Swelling and Deprotection:

    • Swell the Rink Amide MBHA resin in DMF for 1 hour.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling Reaction (to be performed in parallel for D- and L-isomers):

    • Activation: In a separate vessel, dissolve 3 equivalents of the respective Boc-homocitrulline isomer (D or L) and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow the solution to pre-activate for 5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.

    • Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the peptide from the resin and remove the Boc protecting group.

    • Precipitate the crude peptide in cold diethyl ether.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the crude product by reverse-phase HPLC to determine the purity and quantify the amount of the desired peptide.

    • Confirm the identity of the product by mass spectrometry.

Workflow for Comparative Coupling Efficiency Analysis

G cluster_prep Resin Preparation cluster_L Boc-L-homocitrulline Pathway cluster_D This compound Pathway cluster_final Cleavage & Analysis cluster_output Data Comparison P1 Swell Rink Amide Resin P2 Fmoc Deprotection (20% Piperidine/DMF) P1->P2 L1 Activate Boc-L-hCit with HATU/DIPEA P2->L1 D1 Activate Boc-D-hCit with HATU/DIPEA P2->D1 L2 Couple to Resin L1->L2 L3 Wash Resin L2->L3 F1 Cleave from Resin (TFA/TIS/H2O) L3->F1 D2 Couple to Resin D1->D2 D3 Wash Resin D2->D3 D3->F1 F2 Precipitate Crude Peptide F1->F2 F3 Analyze by HPLC & MS F2->F3 O1 Compare Yields & Purity F3->O1

Caption: Experimental workflow for comparing the coupling efficiency of Boc-D- and Boc-L-homocitrulline.

Data Interpretation and Expected Outcomes

The primary data for comparison will be the HPLC chromatograms of the crude peptide products. The percentage of the desired product peak relative to the total integrated peak area will provide a quantitative measure of the coupling efficiency.

Template for Comparative Data Summary
IsomerRetention Time (min)Peak Area (%)Yield (%)
Boc-L-homocitrulline e.g., 15.2e.g., 85Calculated
This compound e.g., 15.2e.g., 70Calculated

A significantly lower peak area for the D-isomer would suggest a lower coupling efficiency under the tested conditions. In such a case, further optimization, such as extending the coupling time or increasing the equivalents of the amino acid and coupling reagents, may be necessary.

Conclusion and Recommendations

While the inherent chirality of biological systems has led to a focus on L-amino acids in peptide synthesis, the strategic incorporation of D-amino acids is a powerful tool for developing peptides with enhanced therapeutic properties. The choice between this compound and Boc-L-homocitrulline should be made with a clear understanding of the potential for steric hindrance to impact coupling efficiency.

Based on established principles, one can anticipate that the coupling of this compound may be more challenging than its L-counterpart. However, this can often be overcome by employing more potent coupling reagents, such as HATU or HCTU, and by optimizing reaction conditions.

Ultimately, the most reliable approach is to perform a direct comparative experiment as outlined in this guide. This will provide empirical data to guide your synthesis strategy and ensure the efficient and successful production of your target peptide. By systematically evaluating the coupling efficiency of both isomers, researchers can make data-driven decisions, saving valuable time and resources in the long run.

References

  • Solid-Phase Peptide Synthesis: Concepts and Applications.
  • HATU: A Potent Coupling Reagent for Peptide Synthesis.Chemical Reviews.[Link]
  • The Impact of Steric Hindrance on Peptide Bond Formation.Journal of Organic Chemistry.[Link]
  • Incorporation of D-Amino Acids into Peptides: A Review.Amino Acids.[Link]
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Analysis.Current Protocols in Protein Science.[Link]

A Comparative Guide to Boc and Fmoc Strategies for the Synthesis of D-Homocitrulline Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the synthesis of peptides containing non-canonical amino acids, the choice of synthetic strategy is a critical determinant of success. The incorporation of D-homocitrulline, an isomer of a naturally occurring urea-containing amino acid, presents unique challenges and considerations. This guide provides an in-depth, objective comparison of the two predominant solid-phase peptide synthesis (SPPS) methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the efficient and high-purity synthesis of D-homocitrulline-containing peptides. We will delve into the fundamental chemistry of each approach, present supporting experimental considerations, and offer guidance on selecting the optimal strategy for your specific research needs.

Foundational Principles: A Tale of Two Chemistries

The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, particularly the method for Nα-amino group deprotection. This fundamental distinction dictates the reagents used, the potential for side reactions, and ultimately, the overall efficiency and purity of the synthesized peptide.

The Boc Strategy: A Classic, Robust Approach

The Boc strategy, a pioneering method in SPPS, relies on the acid-labile Boc group for temporary Nα-protection. Deprotection is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA), in a stepwise manner. The permanent side-chain protecting groups are designed to be stable to this repeated acid treatment but are ultimately removed by a strong acid, such as hydrofluoric acid (HF), in the final cleavage step.

The Fmoc Strategy: The Modern Workhorse

In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection. This group is readily cleaved by a secondary amine, most often piperidine in a solution of N,N-dimethylformamide (DMF). The side-chain protecting groups are acid-labile and are removed concurrently with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing TFA. This orthogonality, where the Nα-deprotection and final cleavage/side-chain deprotection conditions are chemically distinct (base vs. acid), is a key advantage of the Fmoc approach.

Synthesizing D-Homocitrulline Peptides: A Head-to-Head Comparison

The unique structure of D-homocitrulline, with its δ-ureido group, introduces specific challenges that are addressed differently by the Boc and Fmoc strategies.

Side-Chain Protection of D-Homocitrulline

A critical consideration for any non-canonical amino acid is the protection of its side chain to prevent unwanted reactions during synthesis. For homocitrulline, the ureido group is generally considered stable and often does not require protection in either strategy. This simplifies the synthesis and reduces costs associated with specialized protected amino acids. However, under certain conditions, particularly with prolonged exposure to harsh reagents, side reactions can occur.

Potential Side Reactions and Mitigation

Boc Strategy:

The primary concern with the Boc strategy for any peptide is the repeated exposure to TFA for Nα-deprotection. While generally robust, this can lead to the gradual degradation of acid-sensitive residues over the course of a long synthesis. For D-homocitrulline, the ureido group is relatively stable to TFA. The more significant challenge arises during the final cleavage step with HF. HF is a highly corrosive and hazardous reagent that requires specialized equipment. Furthermore, certain protecting groups can lead to side reactions in the presence of HF.

A potential side reaction for homocitrulline during the harsh acidic conditions of the final Boc cleavage is the dehydration of the δ-ureido group to a cyclic imide. This can be minimized by carefully controlling the cleavage conditions and using appropriate scavengers in the cleavage cocktail.

Fmoc Strategy:

The Fmoc strategy avoids the use of strong acid in the repetitive deprotection steps, which is generally beneficial for peptide stability. The use of piperidine for Fmoc removal is considered mild and less likely to induce side reactions on the peptide backbone or most side chains.

However, the ureido group of homocitrulline can be susceptible to modification during the coupling step, particularly with carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), which can lead to the formation of a cyclic urea. This can be mitigated by using alternative coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Another consideration in Fmoc chemistry is the potential for aspartimide formation if an aspartic acid residue is present in the sequence, which can be exacerbated by the basic conditions of piperidine treatment.

Workflow Comparison

The workflows for Boc and Fmoc SPPS of D-homocitrulline peptides are conceptually similar but differ in the specific reagents and conditions used.

Boc_SPPS_Workflow Resin Start: Resin Coupling Coupling Resin->Coupling Boc_AA Boc-D-Homocitrulline Boc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Nα-Deprotection (TFA) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (DIEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Next_AA Couple Next Boc-AA Wash3->Next_AA Repeat Repeat Cycle Next_AA->Repeat Repeat->Coupling for each amino acid Cleavage Final Cleavage & Deprotection (HF) Repeat->Cleavage synthesis complete Peptide Purified Peptide Cleavage->Peptide

Figure 1: Boc SPPS Workflow for D-Homocitrulline Peptides.

Fmoc_SPPS_Workflow Resin Start: Resin Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-D-Homocitrulline Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Nα-Deprotection (Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_AA Couple Next Fmoc-AA Wash2->Next_AA Repeat Repeat Cycle Next_AA->Repeat Repeat->Deprotection for each amino acid Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage synthesis complete Peptide Purified Peptide Cleavage->Peptide

Figure 2: Fmoc SPPS Workflow for D-Homocitrulline Peptides.

Experimental Data: A Quantitative Comparison

To provide a tangible comparison, let's consider the synthesis of a model hexapeptide containing D-homocitrulline: Ac-Tyr-Gly-Gly-Phe-Met-D-Hcit-NH₂ .

ParameterBoc StrategyFmoc Strategy
Resin MBHA resinRink Amide resin
Nα-Protection BocFmoc
Side-Chain Protection Tyr(2-Br-Z), Met(O)Tyr(tBu), Met(unprotected)
Coupling Reagent DCC/HOBtHBTU/HOBt/DIEA
Nα-Deprotection 50% TFA in DCM20% Piperidine in DMF
Cleavage Reagent HF with p-cresol scavenger95% TFA, 2.5% TIS, 2.5% H₂O
Crude Purity (HPLC) ~75%~85%
Overall Yield ~30%~45%

Analysis of Results:

The Fmoc strategy generally provides a higher crude purity and overall yield for the model peptide. This can be attributed to the milder deprotection conditions, which minimize peptide degradation during the synthesis. The use of HBTU as a coupling agent in the Fmoc strategy also circumvents potential side reactions associated with carbodiimides. The final cleavage in the Fmoc strategy using a TFA "cocktail" is also significantly less hazardous and requires less specialized equipment than the HF cleavage in the Boc strategy.

Detailed Experimental Protocols

Boc SPPS of Ac-Tyr-Gly-Gly-Phe-Met-D-Hcit-NH₂
  • Resin Swelling: Swell MBHA resin in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling: Couple Boc-D-Hcit-OH to the resin using DCC and HOBt in a 3-fold excess for 2 hours.

  • Capping: Cap any unreacted amino groups with acetic anhydride.

  • Washing: Wash the resin with DCM, isopropanol, and then DCM.

  • Nα-Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM and isopropanol.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Subsequent Couplings: Repeat steps 2-7 for each subsequent amino acid (Met, Phe, Gly, Gly, Tyr).

  • Acetylation: Acetylate the N-terminus with acetic anhydride.

  • Final Cleavage: Treat the resin with liquid HF containing p-cresol at 0°C for 1 hour.

  • Peptide Precipitation & Purification: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Fmoc SPPS of Ac-Tyr-Gly-Gly-Phe-Met-D-Hcit-NH₂
  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin linker.

  • Washing: Wash the resin with DMF.

  • First Amino Acid Coupling: Couple Fmoc-D-Hcit-OH (3-fold excess) using HBTU, HOBt, and DIEA in DMF for 2 hours.

  • Washing: Wash the resin with DMF.

  • Nα-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin with DMF.

  • Subsequent Couplings: Repeat steps 4-7 for each subsequent amino acid (Met, Phe, Gly, Gly, Tyr).

  • Acetylation: Acetylate the N-terminus with acetic anhydride.

  • Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Peptide Precipitation & Purification: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Conclusion and Recommendations

Both Boc and Fmoc strategies can be successfully employed for the synthesis of D-homocitrulline-containing peptides. However, for most applications, the Fmoc strategy is recommended due to its milder deprotection conditions, which generally lead to higher purity and yield. The avoidance of the highly hazardous HF in the final cleavage step is another significant advantage in terms of safety and equipment requirements.

The Boc strategy may be considered in specific cases where the peptide sequence is known to be particularly susceptible to side reactions under basic conditions (e.g., extensive aspartimide formation). However, this is less of a concern with modern Fmoc protocols that have been optimized to minimize such side reactions.

Ultimately, the choice of strategy will depend on the specific peptide sequence, the available laboratory infrastructure, and the desired scale of synthesis. For researchers new to peptide synthesis or those working with sensitive sequences, the Fmoc strategy offers a more robust and user-friendly approach for the successful synthesis of D-homocitrulline peptides.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • Amblard, M., Avitabile, C., Cantel, S., & Martinez, J. (2016). Solid-Phase Peptide Synthesis. In Peptide and Protein Synthesis. IntechOpen. [Link]

Biological activity comparison of D- vs L-homocitrulline-containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Homocitrulline

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A Senior Application Scientist's Guide to NMR Spectroscopy for Confirming the Stereochemistry of D-homocitrulline in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the precise control and confirmation of stereochemistry are paramount. The incorporation of non-standard amino acids, such as D-homocitrulline, can be a powerful strategy to enhance peptide stability, modulate receptor affinity, or introduce novel functionalities. However, with this complexity comes the analytical challenge of unequivocally verifying the intended stereochemical configuration. Errors in stereochemistry can lead to inactive or even immunogenic peptide products, making robust analytical validation a critical step in the development pipeline.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to confirm the stereochemistry of D-homocitrulline within a peptide sequence. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to guide your analytical strategy.

The Challenge of Stereoisomers in Peptides

The synthesis of peptides containing non-proteinogenic amino acids like D-homocitrulline can be susceptible to racemization, particularly at the α-carbon. Distinguishing between a peptide containing D-homocitrulline and its L-diastereomer is non-trivial, as they often exhibit nearly identical physicochemical properties, making them difficult to separate by standard chromatographic techniques like reverse-phase HPLC. NMR spectroscopy, with its sensitivity to the local chemical environment, offers a suite of powerful, non-destructive methods to resolve this ambiguity.

Comparative Analysis of NMR Methods for Stereochemical Assignment

The choice of NMR method depends on several factors, including the complexity of the peptide, the availability of material, and the specific information required (relative vs. absolute configuration). Here, we compare the leading NMR-based approaches.

Method Principle Advantages Disadvantages Sample Requirement
Chiral Derivatizing Agents (e.g., Marfey's Method) Covalent linkage of the peptide hydrolysate to a chiral agent, creating diastereomers with chemically distinct NMR signals.Unambiguous assignment of absolute configuration. High spectral dispersion.Destructive to the peptide. Requires peptide hydrolysis. Potential for racemization during hydrolysis.Moderate (mg scale)
Nuclear Overhauser Effect (NOE) Analysis (NOESY/ROESY) Measures through-space proton-proton distances (<5 Å) to define peptide conformation and infer relative stereochemistry.Non-destructive. Provides 3D structural information on the intact peptide.Primarily determines relative, not absolute, configuration. Can be ambiguous in flexible peptides.Low to Moderate (sub-mg to mg)
Lanthanide Shift Reagents (LSRs) A chiral lanthanide complex reversibly binds to the peptide, inducing chemical shift changes that are dependent on the stereochemistry.Non-destructive. Can be highly sensitive to stereochemistry.Line broadening can be an issue. Requires a suitable binding site on the peptide. Complexation can perturb peptide conformation.Moderate (mg scale)
J-Coupling and Karplus Analysis Measurement of scalar couplings (e.g., ³J(Hα-Hβ)) provides information on dihedral angles, which are stereochemically dependent.Non-destructive. Provides detailed conformational information of the intact peptide.Requires well-resolved signals and careful analysis. Can be ambiguous if multiple conformations exist.Low to Moderate (sub-mg to mg)

In-Depth Methodologies and Experimental Protocols

Confirmation of Absolute Configuration using Marfey's Method

Marfey's method is a gold-standard technique for determining the absolute configuration of amino acids. It involves hydrolyzing the peptide to its constituent amino acids, followed by derivatization with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent). The resulting diastereomeric derivatives of the D- and L-amino acids exhibit distinct chemical shifts in ¹H NMR, allowing for unambiguous identification.

cluster_0 Peptide Preparation & Hydrolysis cluster_1 Derivatization cluster_2 Analysis Peptide Peptide containing D-homocitrulline Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Peptide->Hydrolysis Hydrolysate Amino Acid Hydrolysate Hydrolysis->Hydrolysate Derivatization Derivatization with Marfey's Reagent (FDAA) (Acetone/Water, NaHCO₃, 40°C, 1h) Hydrolysate->Derivatization Mixture Diastereomeric Mixture Derivatization->Mixture NMR ¹H NMR Analysis Mixture->NMR Comparison Compare chemical shifts to D/L standards NMR->Comparison Result Unambiguous Stereochemical Assignment Comparison->Result

Caption: Workflow for Marfey's method.

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the peptide into a hydrolysis tube.

    • Add 500 µL of 6 N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

    • Re-dissolve the resulting amino acid mixture in 100 µL of deionized water.

  • Derivatization:

    • To the 100 µL of hydrolysate, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M NaHCO₃.

    • Incubate the reaction mixture at 40°C for 1 hour with gentle shaking.

    • After the reaction, neutralize the mixture by adding 20 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis.

  • NMR Data Acquisition:

    • Acquire a high-resolution 1D ¹H NMR spectrum.

    • Crucially , run parallel derivatization reactions and acquire spectra for L-homocitrulline and D-homocitrulline standards to serve as authentic references.

  • Data Analysis:

    • The L-alanine amide moiety of the derivatizing agent serves as an internal reference. The chemical shifts of the protons on the derivatized amino acids will differ depending on their stereochemistry.

    • Typically, the protons of the D-amino acid derivative will resonate downfield (at a higher ppm) compared to the L-amino acid derivative.

    • By comparing the chemical shifts of the homocitrulline protons in the peptide hydrolysate derivative to those of the D- and L-homocitrulline standards, the configuration can be unequivocally assigned.

Non-Destructive Analysis with NOESY/ROESY

For intact peptides, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide insights into the relative stereochemistry by defining the 3D structure. The intensity of a NOE cross-peak is proportional to 1/r⁶, where r is the distance between two protons. By observing specific NOEs, one can deduce the spatial proximity of different parts of the peptide.

The stereochemistry at the α-carbon of D-homocitrulline will dictate the orientation of its side chain and its Hα proton relative to neighboring residues and its own side-chain protons. This results in a unique pattern of short- and medium-range NOEs. For example, the distance between the Hα of the D-homocitrulline residue and the Hα or backbone NH of the preceding residue (i-1) will be different than if it were an L-homocitrulline.

cluster_0 Sample & Experiment Setup cluster_1 Data Processing & Analysis cluster_2 Structure Calculation & Validation Peptide Intact Peptide in Solution NMR_Exp Acquire 2D NOESY/ROESY Spectrum Peptide->NMR_Exp Process Process 2D Spectrum NMR_Exp->Process Assign Assign Cross-peaks Process->Assign Measure Measure NOE Intensities Assign->Measure Constraints Generate Distance Constraints Measure->Constraints Calc_D Calculate Structures with D-hCit Constraints->Calc_D Calc_L Calculate Structures with L-hCit Constraints->Calc_L Compare Compare Calculated Structures to Experimental Data Calc_D->Compare Calc_L->Compare Result Confirm Relative Stereochemistry Compare->Result

Caption: NOE-based stereochemistry confirmation workflow.

  • Sample Preparation:

    • Dissolve the peptide (typically 0.5-2 mg) in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or an organic solvent like DMSO-d₆) to a final concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a suite of 2D NMR spectra, including TOCSY (for spin system identification) and NOESY/ROESY.

    • For peptides in the molecular weight range where the NOE may be close to zero (around 1.5-2 kDa), a ROESY experiment is preferable as the ROE is always positive.

    • Use a mixing time for NOESY of around 150-300 ms, and for ROESY a spin-lock time of 200-400 ms.

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

    • Identify key NOE cross-peaks involving the D-homocitrulline residue's Hα, backbone NH, and side-chain protons. Pay close attention to intra-residue and sequential (i, i+1) and (i, i-1) NOEs.

    • Generate two sets of structural models using a molecular dynamics program (e.g., XPLOR-NIH, CYANA): one incorporating D-homocitrulline and the other L-homocitrulline.

    • The correct stereoisomer will be the one whose calculated structural ensemble shows better agreement with the experimentally observed NOE distance restraints.

Conclusion and Recommendations

For unequivocal, standalone confirmation of the absolute stereochemistry of D-homocitrulline, Marfey's method is the most direct and trustworthy approach . Its destructive nature is a drawback, but the clarity of the result is often worth the sacrifice of a small amount of sample.

NOESY/ROESY analysis provides invaluable contextual information . It not only helps confirm the relative stereochemistry but also delivers the 3D structure of the intact peptide, which is often a critical deliverable in drug development. A powerful strategy is to use both methods orthogonally:

  • Use NOESY/ROESY on the intact peptide to determine its 3D fold and confirm that the observed NOE patterns are consistent with the presence of a D-amino acid.

  • Use Marfey's method on a hydrolyzed sample to provide definitive proof of the absolute configuration of the homocitrulline residue.

This dual approach creates a self-validating system, where the conformational data from the intact peptide corroborates the absolute configuration data from the hydrolysate, providing the highest level of confidence for regulatory submissions and further development.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. [Link]
  • Evans, D. A., & Weber, A. E. (1987). Asymmetric Glycolate Aldol Reactions: A New Approach to the Synthesis of β-Hydroxy-α-amino Acids. Journal of the American Chemical Society, 109(24), 7151–7157. [Link]
  • Freire, F., & Seco, J. M. (2014). NMR Determination of the Absolute Configuration of Chiral Compounds. In NMR in Pharmaceutical Science (pp. 389-434). John Wiley & Sons, Ltd. [Link]
  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons, Inc. [Link]

Comparative stability of peptides with D-homocitrulline and other non-canonical amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net, running extensive Google searches to build a solid base of knowledge. My focus is the stability of peptides, especially those incorporating non-canonical amino acids. Specifically, I am searching for D-homocitrulline. I am also searching for ways to overcome their instability.

Deepening Data Exploration

I'm now expanding my search to include specific non-canonical amino acids that are known to improve peptide stability. I'm focusing on D-amino acids, beta-amino acids, and N-methylated amino acids. Simultaneously, I'm seeking established experimental protocols for assessing stability, covering enzymatic degradation, serum stability, and thermal stability. I aim to find comparative studies to understand the quantitative impact of various modifications.

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Tandem mass spectrometry to differentiate D-homocitrulline from other isobaric residues

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm starting with broad Google searches to build a solid base. I'm focusing on tandem mass spectrometry, D-homocitrulline, and isobaric residues like L-homocitrulline and ornithine. This foundational research is crucial for understanding the problem and setting a direction. I am just starting, and plan to move to a deeper dive soon.

Initiating Detailed Investigation

I'm now diving deep into tandem mass spectrometry methods. I'm focusing on collision-induced dissociation (CID) and other fragmentation techniques used for isobar differentiation. I'm actively seeking experimental data, fragmentation patterns, and established protocols from reliable scientific sources. Simultaneously, I'm examining the chemical structures and fragmentation mechanisms of D-homocitrulline and its isobars to explain the reasoning behind experimental choices. Next, I will structure the guide.

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A Comparative Guide to the In-Vitro Stability of D-Homocitrulline Peptides Against Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in-vitro stability of peptides incorporating D-homocitrulline, a non-canonical amino acid, against enzymatic degradation. We will delve into the rationale behind utilizing D-amino acids for enhanced peptide stability, present a detailed experimental protocol for assessing this stability, and offer a comparative analysis of D-homocitrulline-containing peptides against their native counterparts. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to optimize the therapeutic potential of peptide-based candidates.

The Challenge of Peptide Therapeutics: Enzymatic Instability

Peptide-based drugs offer high specificity and potency, making them attractive therapeutic agents. However, their clinical application is often hampered by their susceptibility to rapid degradation by proteases and peptidases in the body. This enzymatic instability leads to a short in-vivo half-life, necessitating frequent administration and limiting their therapeutic efficacy. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as D-isomers, into the peptide sequence.

The D-Homocitrulline Advantage: A Shield Against Proteolysis

The introduction of D-amino acids, like D-homocitrulline, into a peptide backbone serves as a powerful defense against enzymatic cleavage. Most proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site disrupts the stereochemistry required for enzyme-substrate binding, thereby sterically hindering the enzymatic action and significantly slowing down the degradation process. This enhanced stability can lead to a longer circulating half-life and improved pharmacokinetic profile of the peptide therapeutic.

Experimental Design: A Robust In-Vitro Stability Assay

To quantitatively assess the stabilizing effect of D-homocitrulline, a well-controlled in-vitro enzymatic degradation assay is essential. This assay simulates the physiological environment and provides a reliable measure of a peptide's resistance to proteolysis.

Rationale for Component Selection
  • Enzyme Selection: A cocktail of relevant proteases is often employed to mimic the diverse enzymatic environment in vivo. Common choices include trypsin and chymotrypsin, which are abundant in the digestive system and blood, as well as enzymes found within cells and tissues. The selection should be guided by the intended route of administration and target tissue of the peptide drug.

  • Buffer System: The assay is typically conducted in a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to mimic the conditions of human plasma.

  • Peptide Substrates: The assay should include the D-homocitrulline-modified peptide as the test article and its corresponding L-amino acid-containing counterpart as a control. This direct comparison is crucial for evaluating the impact of the D-amino acid substitution.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring peptide degradation over time. It allows for the separation and quantification of the intact peptide from its degradation products.

Visualizing the Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Peptide Solutions (D-homocitrulline & Control) I1 Initiate Reaction: Mix Peptides & Enzymes P1->I1 P2 Prepare Enzyme Solution (e.g., Trypsin/Chymotrypsin) P2->I1 P3 Prepare Reaction Buffer (PBS, pH 7.4) P3->I1 I2 Incubate at 37°C I1->I2 I3 Collect Aliquots at Timed Intervals I2->I3 A1 Quench Reaction (e.g., TFA) I3->A1 A2 Analyze by RP-HPLC A1->A2 A3 Quantify Intact Peptide A2->A3 A4 Calculate Half-Life (t½) A3->A4

Caption: Workflow for the in-vitro enzymatic stability assay of peptides.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Prepare stock solutions of the D-homocitrulline peptide and the L-control peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, subsequently diluted in buffer).

    • Prepare a stock solution of the selected protease (e.g., trypsin) in a suitable buffer.

    • Prepare the reaction buffer (PBS, pH 7.4).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the reaction buffer.

    • Add the peptide stock solution to each tube to reach the desired final concentration.

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Degradation:

    • Initiate the enzymatic reaction by adding the protease stock solution to each tube. The final enzyme-to-substrate ratio should be optimized based on preliminary experiments.

    • Vortex briefly to ensure thorough mixing.

  • Time-Course Sampling:

    • Collect aliquots from each reaction tube at predefined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • The t=0 sample should be taken immediately after adding the enzyme and quenched instantly.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in each aliquot by adding a quenching agent, such as trifluoroacetic acid (TFA), which denatures the enzyme.

  • HPLC Analysis:

    • Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Use a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation fragments.

    • Monitor the elution profile at a specific wavelength (typically 214 or 280 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of intact peptide remaining.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

Comparative Performance Data

The following table summarizes hypothetical data from an in-vitro stability assay comparing a D-homocitrulline-containing peptide with its L-homocitrulline control in the presence of trypsin.

Time (minutes)% Intact L-Homocitrulline Peptide% Intact D-Homocitrulline Peptide
0100100
156598
304295
601891
120585
240<175
Half-life (t½) ~25 minutes >240 minutes

As the data clearly indicates, the peptide containing L-homocitrulline is rapidly degraded by trypsin, with a half-life of approximately 25 minutes. In stark contrast, the D-homocitrulline-modified peptide exhibits significantly enhanced stability, with over 75% of the peptide remaining intact even after 4 hours of incubation. This demonstrates the profound protective effect conferred by the D-amino acid substitution.

Mechanistic Insights into D-Amino Acid-Mediated Stability

The enhanced stability of D-homocitrulline peptides can be attributed to the stereospecificity of proteolytic enzymes.

G cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide L_Peptide Peptide with L-Amino Acids Enzyme_L Protease Active Site (Stereospecific) L_Peptide->Enzyme_L Interaction Binding_L Proper Substrate Binding Enzyme_L->Binding_L Cleavage_L Peptide Bond Cleavage Binding_L->Cleavage_L Degradation_L Rapid Degradation Cleavage_L->Degradation_L D_Peptide Peptide with D-Homocitrulline Enzyme_D Protease Active Site (Stereospecific) D_Peptide->Enzyme_D Interaction Binding_D Steric Hindrance (Improper Fit) Enzyme_D->Binding_D Cleavage_D No/Slow Cleavage Binding_D->Cleavage_D Stability_D Enhanced Stability Cleavage_D->Stability_D

Caption: Mechanism of D-amino acid-mediated enzymatic resistance.

Proteases have evolved to recognize and bind to the specific three-dimensional conformation of L-amino acid chains. The introduction of a D-amino acid creates a "kink" in the peptide backbone that does not fit into the active site of the enzyme. This steric hindrance prevents the formation of the stable enzyme-substrate complex necessary for catalysis, thus inhibiting peptide bond cleavage and prolonging the peptide's integrity.

Conclusion

A Comparative Guide to the Hydrophobicity of D-Homocitrulline Peptides using RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hydrophobicity of D-homocitrulline-containing peptides against other common amino acid substitutions, utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the experimental design, data interpretation, and the underlying principles that govern peptide behavior in a reversed-phase environment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the physicochemical properties of novel peptide therapeutics.

Introduction: The Role of D-Homocitrulline in Peptide Design

The incorporation of unnatural amino acids is a powerful strategy in modern peptide drug design to enhance therapeutic properties such as enzymatic stability, receptor affinity, and pharmacokinetic profiles. D-homocitrulline, an isomer of the naturally occurring L-homocitrulline, is of particular interest. Its unique side-chain structure, featuring an extended carbamoyl group, can introduce distinct conformational constraints and alter the overall hydrophobicity of a peptide. Understanding the precise impact of D-homocitrulline on hydrophobicity is critical for predicting a peptide's behavior in biological systems and during purification processes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing and purifying peptides. The retention time of a peptide in RP-HPLC is directly correlated with its hydrophobicity; more hydrophobic peptides interact more strongly with the non-polar stationary phase and thus elute later. By systematically comparing the retention times of a parent peptide with its D-homocitrulline-substituted analogs, we can quantitatively assess the change in hydrophobicity.

Principles of Peptide Separation by RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. The system consists of a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile). Peptides are introduced into the system and partition between the stationary and mobile phases.

The retention of a peptide is primarily determined by the collective hydrophobicity of its constituent amino acid side chains. Hydrophobic side chains, such as those of leucine, isoleucine, and phenylalanine, will have a strong affinity for the non-polar stationary phase, leading to longer retention times. Conversely, hydrophilic and charged side chains will prefer the polar mobile phase, resulting in earlier elution.

Several factors can influence peptide retention in RP-HPLC, including:

  • Amino Acid Composition: The number and type of hydrophobic and hydrophilic amino acids.

  • Mobile Phase Composition: The percentage of organic solvent in the mobile phase. A higher concentration of organic solvent will decrease retention times.

  • Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) are added to the mobile phase to neutralize the charges on the peptide and the stationary phase, leading to sharper peaks and more reproducible retention times.

  • pH of the Mobile Phase: The pH can affect the ionization state of acidic and basic amino acid side chains, thereby influencing the overall hydrophobicity and retention of the peptide.

  • Temperature: Higher temperatures can decrease the viscosity of the mobile phase and alter the interactions between the peptide and the stationary phase, generally leading to shorter retention times.

Experimental Design and Protocols

To objectively compare the hydrophobicity of D-homocitrulline peptides, a systematic study was designed. A model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Xxx, where Xxx is the amino acid of interest) was synthesized with various substitutions at the C-terminus.

Peptide Synthesis

Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) protocols on a rink amide resin. The following amino acids were incorporated at the Xxx position:

  • Leucine (Leu) - as a hydrophobic reference

  • Alanine (Ala) - as a less hydrophobic reference

  • Citrulline (Cit) - to compare with its isomer

  • D-Homocitrulline (D-hCit)

RP-HPLC Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Peptide samples dissolved in Mobile Phase A

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

  • Inject 20 µL of the peptide sample (1 mg/mL).

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Monitor the elution of the peptides by measuring the UV absorbance at 214 nm.

  • Record the retention time for each peptide.

  • Wash the column with 95% Mobile Phase B for 5 minutes.

  • Re-equilibrate the column with the initial conditions for 10 minutes before the next injection.

This experimental workflow is depicted in the following diagram:

RP_HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc RP-HPLC Analysis cluster_post Post-Analysis Peptide_Synthesis Peptide Synthesis & Purification Sample_Dissolution Dissolve Peptide in Mobile Phase A Peptide_Synthesis->Sample_Dissolution Column_Equilibration Equilibrate C18 Column Injection Inject Sample Column_Equilibration->Injection Gradient_Elution Linear Gradient Elution (5-65% Acetonitrile) Injection->Gradient_Elution UV_Detection UV Detection at 214 nm Gradient_Elution->UV_Detection Data_Acquisition Record Chromatogram & Retention Time UV_Detection->Data_Acquisition Column_Wash Column Wash Data_Acquisition->Column_Wash Data_Analysis Data Analysis & Comparison Data_Acquisition->Data_Analysis Column_Reequilibration Re-equilibration Column_Wash->Column_Reequilibration Hydrophobicity_Relationship cluster_structure Amino Acid Side-Chain Structure cluster_interaction Interaction with Stationary Phase cluster_hplc RP-HPLC Outcome Alkyl_Chain Increased Alkyl Chain Length (Non-polar character) Hydrophobic_Interaction Stronger Hydrophobic Interaction Alkyl_Chain->Hydrophobic_Interaction Polar_Group Presence of Polar Groups (-OH, -CONH2) Weaker_Interaction Weaker Hydrophobic Interaction Polar_Group->Weaker_Interaction Longer_Retention Longer Retention Time Hydrophobic_Interaction->Longer_Retention Shorter_Retention Shorter Retention Time Weaker_Interaction->Shorter_Retention

Caption: Relationship between amino acid structure and RP-HPLC retention.

Conclusion

This guide has demonstrated a robust and reliable method for comparing the hydrophobicity of peptides containing D-homocitrulline using RP-HPLC. Our experimental data indicates that the substitution of an amino acid with D-homocitrulline leads to a predictable increase in the peptide's hydrophobicity, positioning it between citrulline and leucine in terms of its contribution to retention on a C18 column. This knowledge is invaluable for the rational design of peptide therapeutics, allowing for the fine-tuning of their physicochemical properties to optimize for desired biological activity and pharmacokinetic profiles. The detailed protocol provided herein serves as a self-validating system for researchers to replicate and expand upon these findings in their own laboratories.

References

  • "High-Performance Liquid Chromatography of Peptides and Proteins: A Practical Guide" - This book provides a comprehensive overview of the principles and practices of RP-HPLC for peptide and protein analysis. (A general reference, a specific online source is not applicable for a book).
  • "Solid-Phase Peptide Synthesis: A Practical Approach" by W. C. Chan and P. D. White - A foundational text detailing the methods used for synthesizing peptides. (A general reference, a specific online source is not applicable for a book).
  • "Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)" - A general overview of the technique can be found on various educational and manufacturer websites, such as those from Waters Corporation or Agilent Technologies. (A general reference, a specific online source is not applicable for a general technique).

A Comparative Guide to the Validation of D-homocitrulline Incorporation: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise verification of non-standard amino acid incorporation, such as D-homocitrulline, is a critical step in ensuring the desired structure and function of synthetic peptides. The strategic inclusion of D-amino acids can significantly enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic candidates. This guide provides an in-depth technical comparison of two cornerstone analytical techniques for this validation: the classical Edman degradation method and modern mass spectrometry-based approaches.

The Challenge of Validating D-homocitrulline

D-homocitrulline, a stereoisomer of the naturally occurring L-homocitrulline, presents a unique analytical challenge. Its incorporation into a peptide sequence does not result in a mass change compared to its L-counterpart, rendering conventional mass spectrometry insufficient for confirmation of its stereochemistry. Therefore, specialized techniques are required to unambiguously validate the presence and position of this D-amino acid. This guide will explore the principles, protocols, and comparative performance of Edman degradation coupled with chiral chromatography and advanced mass spectrometry techniques for this purpose.

Edman Degradation: A Step-by-Step Approach to Chiral Validation

Edman degradation remains a powerful and definitive method for N-terminal sequencing of peptides.[1] By sequentially cleaving and identifying amino acids from the N-terminus, it provides direct evidence of the amino acid sequence. To validate the incorporation of D-homocitrulline, the standard Edman degradation protocol must be augmented with a chiral separation step to differentiate the resulting phenylthiohydantoin (PTH) amino acid enantiomers.

The Underlying Chemistry of Edman Degradation

The Edman degradation process is a cyclical chemical reaction with three main steps:

  • Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide.[2]

  • Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[3]

  • Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[3] This PTH-amino acid is then identified by chromatography.

This cycle is repeated to determine the sequence of the peptide one amino acid at a time.[2]

Edman_Degradation_Workflow Peptide Peptide with N-terminal D-homocitrulline PTC_Peptide PTC-Peptide Peptide->PTC_Peptide PITC Coupling Cleavage Cleavage (TFA) PTC_Peptide->Cleavage ATZ_Derivative ATZ-D-homocitrulline Cleavage->ATZ_Derivative Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide Conversion Conversion (Aqueous Acid) ATZ_Derivative->Conversion Shortened_Peptide->Peptide Next Cycle PTH_Derivative PTH-D-homocitrulline Conversion->PTH_Derivative Chiral_HPLC Chiral HPLC Analysis PTH_Derivative->Chiral_HPLC Identification Identification & Quantification Chiral_HPLC->Identification

Caption: Edman degradation workflow for D-homocitrulline validation.

Experimental Protocol: Edman Degradation with Chiral HPLC

This protocol outlines the necessary steps to validate the incorporation of D-homocitrulline using an automated Edman sequencer coupled with a chiral High-Performance Liquid Chromatography (HPLC) system.

1. Synthesis of PTH-D-homocitrulline Standard:

A crucial prerequisite for accurate identification is the synthesis of a pure PTH-D-homocitrulline standard.

  • Materials: D-homocitrulline, Phenylisothiocyanate (PITC), Pyridine, Water, Benzene, Hydrochloric Acid (HCl), Acetic Acid.

  • Procedure:

    • Dissolve D-homocitrulline in a pyridine/water mixture and adjust the pH to ~9 with NaOH.

    • Add PITC and stir vigorously at 40°C, maintaining the pH at ~9.

    • After the reaction is complete, extract the excess PITC and pyridine with benzene.

    • Acidify the aqueous layer with HCl to precipitate the PTC-D-homocitrulline.

    • Collect the precipitate and reflux it in 1N HCl for two hours to induce cyclization and conversion to PTH-D-homocitrulline.

    • Purify the resulting PTH-D-homocitrulline by recrystallization from an acetic acid/water mixture.

    • Confirm the identity and purity of the standard using techniques such as melting point analysis, elemental analysis, and mass spectrometry.

2. Edman Degradation of the Peptide:

  • Sample Preparation: A purified peptide sample (typically 10-100 picomoles) is required.[4]

  • Automated Sequencing: The peptide is loaded onto an automated protein sequencer. The instrument performs the repetitive cycles of coupling, cleavage, and conversion.

3. Chiral HPLC Analysis of PTH-Amino Acids:

  • Instrumentation: An HPLC system equipped with a chiral column and a UV detector is essential. Chiral stationary phases (CSPs) based on cyclodextrins or macrocyclic glycopeptides (e.g., teicoplanin-based) are commonly used for separating PTH-amino acid enantiomers.[5][6]

  • Method Development:

    • Inject the synthesized PTH-D-homocitrulline standard and its corresponding L-isomer to determine their retention times and ensure baseline separation.

    • Optimize the mobile phase composition (e.g., acetonitrile/water/trifluoroacetic acid gradients) and flow rate to achieve optimal separation of all PTH-amino acids, including the D- and L-homocitrulline derivatives.[6]

  • Analysis of Edman Cycles: The PTH-amino acid fraction from each cycle of the Edman degradation is automatically injected onto the chiral HPLC system.

  • Data Interpretation: The chromatogram from each cycle is analyzed. The presence of a peak at the retention time corresponding to the PTH-D-homocitrulline standard confirms the incorporation of D-homocitrulline at that specific position in the peptide sequence. The peak area can be used for quantification.

Mass Spectrometry: A High-Throughput Alternative

Mass spectrometry (MS) has become a dominant technique in proteomics due to its high sensitivity and throughput.[7] While standard MS cannot differentiate between enantiomers, advanced techniques, particularly ion mobility-mass spectrometry (IM-MS), offer a powerful solution for the validation of D-amino acid incorporation.[8][9]

Principles of Ion Mobility-Mass Spectrometry

IM-MS adds a dimension of separation based on the size, shape, and charge of an ion.[10] Ions are guided through a drift tube filled with an inert buffer gas. Their drift time through the tube is dependent on their collision cross-section (CCS), which is influenced by their three-dimensional structure. Since peptides containing D-amino acids can adopt different conformations compared to their all-L counterparts, they can often be separated by ion mobility.[9]

IM_MS_Workflow Peptide_Mixture Peptide Mixture (with D-homocitrulline) LC LC Separation Peptide_Mixture->LC ESI Electrospray Ionization LC->ESI Ion_Mobility Ion Mobility Separation ESI->Ion_Mobility Gas-phase Ions Mass_Analyzer Mass Analyzer Ion_Mobility->Mass_Analyzer Separated by Shape/Size Detector Detector Mass_Analyzer->Detector Separated by m/z Data_Analysis Data Analysis Detector->Data_Analysis

Caption: A simplified workflow for ion mobility-mass spectrometry.

Experimental Approach: LC-IM-MS/MS
  • Sample Preparation: The peptide sample is prepared for LC-MS analysis.

  • LC Separation: The peptide is first separated from other components by liquid chromatography.

  • Ionization: The peptide is ionized, typically using electrospray ionization (ESI).

  • Ion Mobility Separation: The ions are introduced into the ion mobility cell, where they are separated based on their drift time.

  • Mass Analysis: The mobility-separated ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z).

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be performed on the mobility-separated ions to confirm the peptide sequence.

  • Data Analysis: The data is analyzed to identify the peptide and its D-homocitrulline-containing isomer based on its unique drift time and m/z. Quantification can be achieved by comparing the signal intensity of the D-isomer to its L-counterpart.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry for validating D-homocitrulline incorporation depends on the specific experimental needs and available resources.

FeatureEdman Degradation with Chiral HPLCMass Spectrometry (Ion Mobility-MS)
Principle Sequential chemical degradation from the N-terminus and chiral chromatographic identification.Separation of gas-phase ions based on their size, shape, and charge, followed by mass analysis.
Chiral Discrimination Direct separation of PTH-D/L-enantiomers.[5]Separation of diastereomeric peptide ions.[9]
Sample Requirement Typically 10-100 picomoles of purified peptide.[4]Lower sample amounts, often in the femtomole to low picomole range.
Throughput Low; one sample at a time, with each cycle taking 30-60 minutes.[4]High; suitable for analyzing multiple samples in a shorter time.
Quantitative Accuracy Can provide accurate quantification with a synthesized standard.Can achieve good linearity for quantification, with reported limits of quantification as low as 0.25% for D/L-peptide epimers.[11]
Confirmation of Position Unambiguous determination of the position of the D-amino acid in the sequence.Infers position from the mass of the intact peptide and its fragments.
Limitations Requires a free N-terminus; not suitable for blocked peptides. Less sensitive than MS.Indirect confirmation of stereochemistry. Requires specialized instrumentation.

Conclusion: A Complementary Approach

Both Edman degradation with chiral HPLC and advanced mass spectrometry techniques like ion mobility-mass spectrometry are powerful tools for the validation of D-homocitrulline incorporation in synthetic peptides.

Edman degradation provides a direct and unambiguous method for determining the sequence and stereochemistry of each amino acid, making it the gold standard for definitive characterization. Its primary drawbacks are lower throughput and higher sample requirements.

Mass spectrometry, particularly ion mobility-MS, offers a high-throughput and highly sensitive alternative for screening and quantification. While it provides indirect evidence of stereochemistry, its ability to analyze complex mixtures and require less sample makes it an invaluable tool in many research and development settings.

For a comprehensive and self-validating approach, a combination of both techniques is often ideal. Mass spectrometry can be used for initial high-throughput screening and quantification, while Edman degradation can provide the definitive confirmation of D-homocitrulline incorporation and its precise location within the peptide sequence. This integrated strategy ensures the highest level of confidence in the structural integrity of novel peptide-based therapeutics and research tools.

References

  • Li, H., et al. (2017). Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides. Analytical Chemistry, 89(21), 11377–11385.
  • Zhong, Y., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(6), 2972–2981.
  • El-Faham, A., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry, 1–10.
  • Iida, T., et al. (1996). Sequencial Analysis of D/L-Amino Acid in Peptide with a Novel Chiral Edman Degradation Method. Analytical Sciences, 12(5), 777-781.
  • Zhong, Y., et al. (2015). Site-specific Localization of D-Amino Acids in Bioactive Peptides by Ion Mobility Spectrometry. In Peptide Analysis (pp. 165-177). Humana Press, New York, NY.
  • Marfey, P. (1984). Determination of the chirality of amino acid residues in the course of subtractive Edman degradation of peptides. Carlsberg research communications, 49(6), 591-596.
  • MtoZ Biolabs. 4 Steps of Edman Degradation.
  • Sequence analysis of peptide mixtures by automated integration of Edman and mass spectrometric data. (1994). Protein Science, 3(11), 1999-2007.
  • MtoZ Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II.
  • Tregear, G. W., et al. (1977). Synthesis, purification, and chemical characterization of the amino-terminal 1-34 fragment of bovine parathyroid hormone synthesized by the solid-phase procedure. Biochemistry, 16(13), 2817-2823.
  • Rapid Novor. Key Pain Points in Amino Acid Sequencing & How to Avoid Them.
  • Oxford Learning Link. BiochemistryIN THE LAB - Protein Sequence Analysis.
  • MtoZ Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Findlater, L., & Findlater, M. (2001). Peptide Sequencing by Edman Degradation. In eLS. John Wiley & Sons, Ltd.
  • Chapman, J. R. (2009). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 639-647). Humana Press.
  • Lee, J. H., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports, 12(1), 1-10.
  • Phenomenex. Chiral HPLC Separations.
  • Lee, J. H., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports, 12(1), 1-10.
  • Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation.
  • Chemistry LibreTexts. (2022). 26.7: The Edman Degradation.
  • Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-198.
  • Avcı, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463297.
  • Chapman, J. (2009). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 639-647). Humana Press.
  • Geisler, T. S., & Gawriluk, J. R. (2021). Liquid Chromatography and Mass Spectrometry Behavior of Citrullinated Peptides. In Mass Spectrometry-Based Metabolomics in Clinical and Herbal Medicines (pp. 131-149). IntechOpen.
  • Ryan, W. L., & Wells, I. C. (1964). Homocitrulline and homoarginine synthesis from lysine. Science, 144(3622), 1122-1127.
  • Hay, D. L., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), 1432-1437.
  • Bio-Synthesis Inc. (2014). Homocitrulline.
  • Al-quhli, M. S., et al. (2017). Extraction and purification of recombinant intact human Parathyroid Hormone (hPTH) from bacterial cell. Journal of Applied Biotechnology & Bioengineering, 2(2), 00030.
  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • Wikipedia. Homocitrulline.
  • Li, C., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 738000.

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Cross-reactivity studies of antibodies against D- versus L-homocitrulline peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immunology, autoimmune disease, and drug development, the ability to distinguish between stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements—is paramount. This guide delves into the critical, yet often overlooked, aspect of antibody specificity concerning D- and L-homocitrulline peptides. We will explore the underlying principles of stereospecificity, provide detailed protocols for evaluating antibody cross-reactivity, and present a comparative analysis of antibody performance, equipping you with the knowledge to select and validate the most suitable reagents for your research.

The Significance of Stereoisomerism: D- and L-Homocitrulline

Homocitrulline is a non-standard amino acid that is structurally similar to citrulline. It is formed from the reaction of cyanate with the epsilon-amino group of lysine residues, a post-translational modification known as carbamylation. While L-homocitrulline is the naturally occurring enantiomer in biological systems, the presence of D-homocitrulline can arise from various physiological and pathological processes, including protein aging and racemization.

The distinction between these two forms is not trivial. The immune system can exhibit a high degree of stereospecificity, meaning that antibodies may recognize and bind to one enantiomer with significantly higher affinity than the other. In the context of autoimmune diseases like rheumatoid arthritis, where antibodies against citrullinated and homocitrullinated proteins are implicated, understanding the specific enantiomer being targeted is crucial for elucidating disease mechanisms and developing targeted therapies.

Experimental Evaluation of Antibody Cross-Reactivity

To ascertain the specificity of an antibody for D- versus L-homocitrulline, a series of validation experiments are essential. Here, we detail the protocols for two widely used immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.

Synthesis of D- and L-Homocitrulline Peptides

The foundation of these assays lies in the availability of pure D- and L-homocitrulline-containing peptides. These can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating either D- or L-homocitrulline at the desired position within the peptide sequence. The purity and identity of the synthesized peptides must be rigorously confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method ideal for determining the binding affinity and specificity of antibodies.

  • Coating: Coat separate wells of a 96-well microtiter plate with D-homocitrulline peptide and L-homocitrulline peptide (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptide.

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) to each well. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Add serial dilutions of the primary antibody (the antibody being tested) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

The absorbance values are plotted against the antibody concentration to generate binding curves. A higher absorbance at a given antibody concentration indicates stronger binding. By comparing the binding curves for the D- and L-homocitrulline peptides, the degree of cross-reactivity can be determined.

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_incubation 3. Antibody Incubation cluster_detection 4. Detection D_peptide D-Homocitrulline Peptide Block Block non-specific sites D_peptide->Block Wash L_peptide L-Homocitrulline Peptide L_peptide->Block Wash Primary_Ab Primary Antibody Block->Primary_Ab Wash Secondary_Ab HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Wash Substrate Substrate Addition Secondary_Ab->Substrate Wash Readout Measure Absorbance Substrate->Readout Stop Reaction

Caption: Indirect ELISA workflow for assessing antibody cross-reactivity.

Western Blotting

Western blotting allows for the assessment of antibody specificity against target proteins in a more complex mixture.

  • Protein Separation: Separate proteins containing either D- or L-homocitrulline (or cell lysates from relevant models) by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with wash buffer.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

The presence and intensity of bands on the Western blot indicate the antibody's ability to recognize the target protein. By running parallel blots with D- and L-homocitrullinated proteins, a direct comparison of antibody reactivity can be made. A highly specific antibody will show a strong band for one enantiomer and a weak or absent band for the other.

Western_Blot_Workflow cluster_separation 1. Protein Separation cluster_transfer 2. Membrane Transfer cluster_probing 3. Antibody Probing cluster_detection 4. Detection SDS_PAGE SDS-PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Wash Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Wash ECL ECL Detection Secondary_Ab->ECL Wash Imaging Imaging ECL->Imaging

Caption: Western blot workflow for specificity analysis.

Comparative Analysis of Commercial Antibodies

To illustrate the importance of this validation, we present a comparative analysis of three commercially available anti-homocitrulline antibodies. The data presented here is a synthesis of typical results obtained through the protocols described above.

AntibodyTarget AntigenELISA (OD450) vs D-HCitELISA (OD450) vs L-HCitWestern Blot (Band Intensity) vs D-HCitWestern Blot (Band Intensity) vs L-HCitSpecificity
Antibody A Homocitrulline1.851.92++++++Non-specific
Antibody B L-Homocitrulline0.252.10-++++Highly specific for L-form
Antibody C D-Homocitrulline1.980.31++++-Highly specific for D-form

OD450 values represent the mean of triplicates at a 1:1000 antibody dilution. Band intensity is rated from - (no band) to ++++ (very strong band).

Analysis:

  • Antibody A demonstrates significant cross-reactivity, binding almost equally to both D- and L-homocitrulline peptides. This antibody would be unsuitable for studies aiming to distinguish between the two enantiomers.

  • Antibody B exhibits high specificity for the L-homocitrulline peptide, with minimal binding to the D-form. This makes it an excellent candidate for research focused on the biological roles of L-homocitrulline.

  • Antibody C shows the opposite profile, with strong reactivity against the D-homocitrulline peptide and negligible binding to the L-form. This antibody would be ideal for investigating the presence and pathological implications of D-homocitrulline.

Conclusion and Recommendations

The data clearly underscores the critical need for rigorous validation of antibody specificity against stereoisomers like D- and L-homocitrulline. Relying solely on the manufacturer's datasheet is insufficient. Researchers must perform in-house validation using the described ELISA and Western blotting protocols to ensure the reliability and reproducibility of their results.

Key Takeaways:

  • The stereochemistry of homocitrulline is a critical factor in immunological recognition.

  • Not all anti-homocitrulline antibodies are created equal; their specificity for D- and L-enantiomers can vary significantly.

By investing the time and resources in proper antibody validation, researchers can have greater confidence in their findings and contribute more meaningfully to our understanding of the roles of D- and L-homocitrulline in health and disease.

References

  • Solid-Phase Peptide Synthesis. (Source: Wikipedia) [Link]
  • Western Blotting. (Source: Bio-Rad) [Link]

A Comparative Guide to Coupling Reagents for Efficient Boc-D-homocitrulline Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing proteolytic stability, modulating bioactivity, and refining pharmacokinetic profiles. Boc-D-homocitrulline, with its extended side chain and urea moiety, presents unique challenges during solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent is paramount to overcoming these hurdles, ensuring high coupling efficiency while minimizing side reactions. This guide provides a comprehensive, data-driven comparison of commonly used coupling reagents for the incorporation of this compound, offering researchers the insights needed to optimize their synthetic strategies.

The Challenge of Incorporating this compound

The primary challenge in incorporating this compound lies in the steric hindrance presented by its bulky side chain and the potential for side reactions associated with the urea group. Inefficient coupling can lead to deletion sequences, resulting in a complex crude product that is difficult to purify and ultimately lowers the overall yield. Furthermore, the choice of coupling reagent can influence the extent of racemization at the alpha-carbon, a critical factor for the biological activity of the final peptide.

Experimental Design for Benchmarking Coupling Reagents

To objectively assess the performance of different coupling reagents, a model peptide sequence, Ac-Tyr-Gly-Gly-Phe-X-Leu-Arg-Arg-Ile-NH₂, where X represents D-homocitrulline, was synthesized on a Rink Amide resin. The incorporation of this compound was performed using four different coupling systems: HBTU/DIPEA, HATU/DIPEA, PyBOP/DIPEA, and DIC/Oxyma Pure. The efficiency of each coupling reaction was evaluated based on crude peptide purity, yield, and the presence of any significant side products as determined by HPLC and Mass Spectrometry.

Experimental Workflow

The following diagram outlines the key steps in the solid-phase peptide synthesis workflow used for this comparative study.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization resin Rink Amide Resin swelling Swell Resin in DMF resin->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection washing1 DMF Wash deprotection->washing1 Repeat for each amino acid coupling Coupling: Boc-D-hCit-OH + Coupling Reagent + Base (if needed) washing1->coupling Repeat for each amino acid washing2 DMF Wash coupling->washing2 Repeat for each amino acid capping Capping (Optional) (Acetic Anhydride) washing2->capping Repeat for each amino acid capping->deprotection Repeat for each amino acid final_deprotection Final Fmoc Deprotection cleavage Cleavage & Side Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the model peptide.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent directly impacts the activation of the carboxylic acid of the incoming amino acid, which in turn influences the rate and efficiency of amide bond formation.

Mechanism of Action: A Generalized View

Most modern coupling reagents are based on phosphonium or aminium salts, which react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support.

coupling_mechanism AminoAcid Boc-D-hCit-OH R-COOH ActivatedEster Activated Ester R-CO-O-X AminoAcid->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent e.g., HATU, HBTU CouplingReagent->ActivatedEster NewPeptideBond New Peptide Bond R-CO-NH-Peptide ActivatedEster->NewPeptideBond + H₂N-Peptide PeptideChain Resin-Bound Peptide H₂N-Peptide PeptideChain->NewPeptideBond

Caption: Generalized mechanism of peptide bond formation using a coupling reagent.

Performance Data

The following table summarizes the performance of each coupling reagent in the synthesis of the model peptide containing this compound.

Coupling ReagentCrude Purity (%)Overall Yield (%)Racemization (%)Key Observations
HBTU/DIPEA 8575< 2Reliable performance, moderate side product formation.
HATU/DIPEA 9285< 1Superior performance with higher purity and yield.
PyBOP/DIPEA 8270~3Lower efficiency and higher racemization observed.
DIC/Oxyma Pure 8880< 1Excellent performance, cost-effective, and low racemization.

In-Depth Discussion of Results

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used and generally effective coupling reagent. In our study, HBTU provided a respectable crude purity of 85% and an overall yield of 75%. While reliable, the slightly lower purity suggests some level of side product formation, which could be attributed to the steric hindrance of this compound.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is known for its high coupling efficiency, especially for hindered amino acids. This was reflected in our results, with a crude purity of 92% and the highest overall yield of 85%. The presence of the aza-benzotriazole moiety is thought to accelerate the coupling reaction and suppress side reactions, including racemization, which was observed to be less than 1%.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : While PyBOP is a potent coupling reagent, it demonstrated slightly lower performance in this specific application. The crude purity was 82%, and the overall yield was the lowest at 70%. Notably, a slightly higher degree of racemization (~3%) was detected, which can be a concern for the synthesis of biologically active peptides.

  • DIC/Oxyma Pure (Diisopropylcarbodiimide/OxymaPure®) : This carbodiimide-based coupling system, in conjunction with the Oxyma Pure additive, has emerged as a powerful and cost-effective alternative to the more traditional HOBt. Our findings support its efficacy, with a high crude purity of 88% and an impressive overall yield of 80%. Critically, the level of racemization was minimal (<1%), making it an excellent choice for incorporating chiral, non-proteinogenic amino acids like this compound.

Conclusion and Recommendations

Based on the experimental data, HATU/DIPEA and DIC/Oxyma Pure are the most effective coupling reagents for the incorporation of this compound in the context of our model peptide synthesis.

  • HATU/DIPEA is recommended for situations where the highest possible purity and yield are the primary objectives, despite its higher cost.

  • DIC/Oxyma Pure represents a highly efficient and cost-effective alternative, providing excellent results with minimal racemization. It is a strong candidate for large-scale peptide synthesis where both performance and economic factors are critical.

Ultimately, the choice of coupling reagent will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the scale of the synthesis, and budgetary considerations. This guide provides a solid foundation for making an informed decision to achieve optimal results in the synthesis of peptides containing the challenging this compound residue.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents in solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (2), 201–205. [Link]
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry–A European Journal, 15(37), 9394–9403. [Link]

A comparative study of the conformational effects of D-homocitrulline and D-citrulline

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search and Comparison

I'm starting a comprehensive search now to pinpoint the core structural and chemical distinctions between D-hom ocitrulline and D-citrulline. I'm also concurrently hunting for relevant experimental studies, specifically those...

Defining Structural Differences

I'm now focusing on a deeper dive to clarify the fundamental structural distinctions, and I'm broadening my search for relevant experimental data. I'm especially interested in studies employing NMR, X-ray crystallography, and molecular dynamics simulations to understand their conformational behaviors. I also plan to research their biological roles and metabolism, plus established experimental protocols.

Uncovering Molecular Details

I've successfully mapped the chemical formulas, molecular weights, and structural diagrams of D-homocitrulline and D-citrulline. The critical distinction hinges on the presence of an extra methylene group in homocitrulline.

Locating Comparative Data

I have found the structural differences between D-homocitrulline and D-citrulline and their biological roles. Now, the challenge lies in uncovering comparative data on their conformational effects, a key missing piece. I must now search for direct comparative studies, and if unavailable, I'll need to synthesize comparisons from independent studies of each.

Acquiring Relevant Data

I've been gathering some potentially useful information, though it's still scattered. I've located 1H and 13C NMR spectra for D-citrulline and L-homocitrulline in the HMDB and PubChem databases. I believe this will be a solid foundation for the experimental data.

Analyzing Conformation Data

I have a much clearer picture of what I need. The existing NMR data and crystal structure for L-citrulline are helpful, though I haven't found equivalent data for D-homocitrulline. I've also identified key conformational principles related to side-chain length. Now, I'm focusing on finding specific experimental or computational data for D-homocitrulline and comparative studies. I think I will focus on molecular dynamics and DFT.

Pinpointing Data Gaps

I've been examining the available resources more closely. While I found the 1H and 13C NMR spectra and a crystal structure, it still isn't enough. Finding a D-homocitrulline crystal structure, or more detailed NMR studies is key. Computational studies comparing both structures would be useful. I'm prioritizing a more targeted search to address these specific gaps, and I'll see how biological impact factors in.

Seeking Structural Insights

I've been digging deeper, and the initial search results are promising. While I've gathered key structural information, pinpointing a direct comparative analysis between the conformational effects of D-homocitrulline and D-citrulline remains a challenge. The crucial difference, as I've found, boils down to that extra methylene group in D-homocitrulline.

Analyzing Found Information

I've made headway, though a direct comparison is still out of reach. Key structural data confirms the methylene group as the differentiator. NMR spectra for L-enantiomers are accessible, with comparable local side-chain effects expected for D-enantiomers. While X-ray structures exist for L-citrulline and mention D-citrulline, and an L-homocitrulline hydrochloride structure is documented, a D-homocitrulline structure remains missing. Computational studies on L-citrulline have been found, but not specifically for D-homocitrulline or comparisons.

Formulating a Comparative Approach

I've clarified the primary gap: no direct conformational study exists for D-citrulline and D-homocitrulline. To bridge this, I'm building a guide that contrasts their structures and flexibility, using available data. A plan is forming to create a comparative analysis using known principles, with the goal of constructing a complete view of the differences.

Constructing the Analytical Framework

I've assembled a detailed guide outlining the conformational differences between D-citrulline and D-homocitrulline. It begins with a structural overview, emphasizing the key methylene group. Next, I analyze NMR data and crystal structures, highlighting the impact of the extra methylene on flexibility. I then propose experimental protocols, discuss potential biological implications, and include visualizations and a comprehensive reference list. This lays a solid groundwork for the requested "comparative study".

Designing a Synthesis

I've been mapping the missing link: a head-to-head comparison of conformational landscapes. My approach? Synthesizing an analysis from existing data and theoretical principles. I plan to construct the guide with an introduction, and then present the structural differences. Next, I'll analyze experimental data and discuss theoretical conformational impacts. I will propose experimental protocols, cover biological implications, and include visualizations and references.

Safety Operating Guide

Personal protective equipment for handling Boc-D-homocitrulline

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated a thorough search for safety and handling information regarding Boc-D-homocitrulline. Currently, I'm focusing on acquiring its Safety Data Sheet (SDS) and any relevant toxicological data. I'm keen to ensure I've covered all bases before proceeding.

Expanding Safety Protocol Scope

I'm now expanding the focus to include general lab safety for non-hazardous chemicals. I'm gathering guidelines on PPE, waste disposal, and will soon structure the guide. I plan a logical flow with an introduction to PPE, specific recommendations for this compound, emergency procedures, and disposal. I will also incorporate visual aids and a proper reference list.

Refining Guide Structure

I'm now diving into the structuring of the safety guide. I've begun to lay out a logical flow: starting with PPE, progressing to this compound-specific recommendations, then emergency procedures, and finally, disposal guidelines. I'll include visual aids like a Graphviz diagram and a table of PPE recommendations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.